molecular formula C20H24N2O3 B12416596 (3S)-3-Hydroxy Quinidine-vinyl-d3

(3S)-3-Hydroxy Quinidine-vinyl-d3

Cat. No.: B12416596
M. Wt: 343.4 g/mol
InChI Key: BSRUJCFCZKMFMB-RTGLDVFKSA-N
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Description

(3S)-3-Hydroxy Quinidine-vinyl-d3 is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2O3

Molecular Weight

343.4 g/mol

IUPAC Name

(3S,4S,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1/i1D2,3D

InChI Key

BSRUJCFCZKMFMB-RTGLDVFKSA-N

Isomeric SMILES

[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 3-Hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated 3-hydroxyquinidine (B22111), a key metabolite of the antiarrhythmic drug quinidine (B1679956). Deuteration, the selective replacement of hydrogen with deuterium (B1214612), is a strategic modification in drug development aimed at improving pharmacokinetic profiles. This document collates available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway of its parent compound, offering a crucial resource for researchers in pharmacology and medicinal chemistry.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily through oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme system. One of its major active metabolites is 3-hydroxyquinidine. The strategic substitution of hydrogen atoms with deuterium in drug molecules can significantly alter their metabolic fate, a concept known as the kinetic isotope effect. This alteration can lead to a decreased rate of metabolism, potentially enhancing the drug's half-life and bioavailability, and reducing the formation of toxic metabolites. This guide focuses on the physical and chemical characteristics of deuterated 3-hydroxyquinidine, providing a foundational understanding for its application in drug development and research.

Physical and Chemical Properties

Currently, detailed physicochemical data for various deuterated isomers of 3-hydroxyquinidine is limited in publicly accessible literature. However, for a commercially available analog, (3S)-3-Hydroxy quinidine-vinyl-d3, the following properties have been reported.

Quantitative Data Summary

For comparative purposes, data for the non-deuterated (3S)-3-hydroxyquinidine is also included where available.

PropertyDeuterated 3-Hydroxyquinidine (this compound)(3S)-3-Hydroxyquinidine (Non-deuterated)Reference
Molecular Formula C₂₀H₂₁D₃N₂O₃C₂₀H₂₄N₂O₃[1]
Molecular Weight 343.43 g/mol 340.42 g/mol [1]
Melting Point 192-200 °CNot specified[2]
Solubility Soluble in DMSO and MethanolSoluble in DMF, DMSO, and Methanol[2][3]
pKa Data not availableData not available
Appearance SolidSolid[2][3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of deuterated 3-hydroxyquinidine are not extensively published. However, based on the synthesis of similar deuterated compounds and the analysis of quinidine and its metabolites, the following methodologies are relevant.

Synthesis of Deuterated Analogs
  • Microbial Oxidation: Utilizing microorganisms that can perform stereospecific hydroxylation of a deuterated quinidine precursor.

  • Chemical Synthesis: A multi-step chemical synthesis starting from a deuterated precursor or introducing deuterium at a late stage using deuterated reagents.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification of 3-Hydroxyquinidine

A sensitive and selective HPLC assay is crucial for the pharmacokinetic analysis of 3-hydroxyquinidine. The following is a generalized protocol based on established methods for the non-deuterated compound, which would be adapted for the deuterated analog.[4][5]

  • Objective: To quantify the concentration of 3-hydroxyquinidine in biological matrices (e.g., serum, plasma).

  • Instrumentation: A high-pressure liquid chromatograph equipped with a reverse-phase C18 column and a fluorescence detector.

  • Sample Preparation:

    • Alkalinize the serum sample.

    • Extract the analyte using an organic solvent such as benzene (B151609) or toluene.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of organic and aqueous phases, to be optimized for the deuterated compound.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: Fluorescence detection, with excitation and emission wavelengths optimized for 3-hydroxyquinidine.

  • Quantification: Generate a standard curve using known concentrations of the deuterated 3-hydroxyquinidine standard. The lower limit of sensitivity for similar assays is in the range of 5 ng/mL.[4]

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the identity and isotopic enrichment of deuterated compounds.

  • Objective: To confirm the molecular weight and fragmentation pattern of deuterated 3-hydroxyquinidine.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Methodology:

    • Introduce the sample into the ion source (e.g., electrospray ionization - ESI).

    • Generate ions and separate them based on their mass-to-charge ratio (m/z).

    • Detect the ions to produce a mass spectrum.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the parent ion. The deuterated compound is expected to show a mass shift corresponding to the number of deuterium atoms incorporated.

Metabolic Pathway and the Impact of Deuteration

The primary metabolic pathway for quinidine is 3-hydroxylation to form 3-hydroxyquinidine, a reaction predominantly catalyzed by the CYP3A4 enzyme.[6]

Quinidine_Metabolism Quinidine Quinidine Metabolism CYP3A4-mediated 3-hydroxylation Quinidine->Metabolism Deuterated_Quinidine Deuterated Quinidine Deuterated_Quinidine->Metabolism Hydroxyquinidine 3-Hydroxyquinidine Metabolism->Hydroxyquinidine Deuterated_Hydroxyquinidine Deuterated 3-Hydroxyquinidine Metabolism->Deuterated_Hydroxyquinidine Slower rate due to Kinetic Isotope Effect Further_Metabolism Further Metabolism and Excretion Hydroxyquinidine->Further_Metabolism Deuterated_Hydroxyquinidine->Further_Metabolism

Caption: Metabolic pathway of quinidine and the expected impact of deuteration.

The substitution of hydrogen with deuterium at the site of metabolic attack (the 3-position of the quinidine molecule) is expected to slow down the rate of this hydroxylation reaction due to the kinetic isotope effect. This can lead to a higher plasma concentration and longer half-life of the parent drug (deuterated quinidine) and a lower rate of formation of the deuterated 3-hydroxyquinidine metabolite compared to the non-deuterated counterparts.

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for the in vitro or in vivo analysis of deuterated 3-hydroxyquinidine would involve several key steps.

PK_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Interpretation Biological_Matrix Biological Matrix (e.g., Plasma, Microsomes) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Matrix->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC Detection Fluorescence or Mass Spectrometric Detection HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Comparison Comparison with Non-deuterated Compound PK_Modeling->Comparison

Caption: A generalized workflow for the pharmacokinetic analysis of deuterated compounds.

This workflow highlights the critical stages from sample collection and preparation to instrumental analysis and data interpretation, which are essential for characterizing the pharmacokinetic profile of deuterated 3-hydroxyquinidine.

Conclusion

Deuterated 3-hydroxyquinidine represents a molecule of significant interest in the field of drug metabolism and pharmacokinetics. While comprehensive data on its physical and chemical properties are still emerging, the available information, combined with an understanding of the metabolic pathways of its parent compound, provides a solid foundation for further research. The analytical methods and workflows described herein offer a starting point for the detailed characterization of this and other deuterated drug metabolites. Further studies are warranted to fully elucidate the impact of deuteration on the pharmacokinetic and pharmacodynamic properties of 3-hydroxyquinidine, which could ultimately lead to the development of safer and more effective therapeutic agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of (3S)-3-Hydroxy Quinidine-vinyl-d3 as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Hydroxy Quinidine (B1679956) is the major active metabolite of the venerable class Ia antiarrhythmic drug, quinidine.[1] Formed primarily in the liver through hydroxylation reactions mediated by the cytochrome P450 enzyme CYP3A4, this metabolite significantly contributes to the electrophysiological effects observed during chronic quinidine therapy.[1] The subject of this guide, (3S)-3-Hydroxy Quinidine-vinyl-d3, is a deuterated analog of this metabolite. The deuterium (B1214612) labeling at the vinyl position creates a stable isotope-labeled internal standard, an indispensable tool for sensitive and accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry. It is crucial to note that this deuteration is not intended to alter the fundamental mechanism of action. Therefore, this guide will focus on the core pharmacological activities of the (3S)-3-Hydroxy Quinidine moiety.

This document provides a comprehensive overview of the mechanism of action of (3S)-3-Hydroxy Quinidine, with a focus on its effects on cardiac ion channels and action potentials. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Metabolism and Pharmacokinetics

Quinidine undergoes extensive hepatic metabolism, with 60% to 80% of the drug being converted to various metabolites.[1] The primary metabolic pathway leading to the formation of (3S)-3-Hydroxy Quinidine is 3-hydroxylation, a reaction predominantly catalyzed by CYP3A4.[1] This metabolite is pharmacologically active and can accumulate to significant levels in the plasma during long-term quinidine administration.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for quinidine and its major metabolite, (3S)-3-Hydroxy Quinidine.

ParameterQuinidine(3S)-3-Hydroxy QuinidineReference(s)
Primary Metabolizing Enzyme CYP3A4-[1]
Oral Clearance (steady state) 4.8 ± 2.0 ml min⁻¹ kg⁻¹-[2]
Renal Clearance (steady state) 0.63 ± 0.25 ml min⁻¹ kg⁻¹1.54 ± 0.38 ml min⁻¹ kg⁻¹[2]
Protein Binding (free fraction) 20% ± 4.3%49% ± 4.8%[3]

Core Mechanism of Action: Cardiac Electrophysiology

The antiarrhythmic effects of (3S)-3-Hydroxy Quinidine, much like its parent compound, stem from its ability to modulate cardiac ion channels, thereby altering the characteristics of the cardiac action potential.

Effects on Cardiac Ion Channels

(3S)-3-Hydroxy Quinidine exhibits a multi-channel blocking profile, though with potencies that differ from quinidine. Its primary actions are on the fast inward sodium current (INa) and various potassium currents involved in repolarization.

  • Sodium Channel (INa) Blockade: (3S)-3-Hydroxy Quinidine depresses the maximum upstroke velocity of phase 0 of the cardiac action potential (Vmax), which is a direct consequence of blocking the fast sodium current (INa), primarily carried by the Nav1.5 channel.[4][5] This effect is both concentration- and frequency-dependent.[4] However, it is quantitatively less potent in depressing Vmax compared to quinidine.[4]

The following diagram illustrates the metabolic conversion of quinidine and the primary ion channel targets of its active metabolite.

Metabolic Activation and Cardiac Ion Channel Targets cluster_heart Cardiac Myocyte Quinidine Quinidine CYP3A4 CYP3A4 (Liver) Quinidine->CYP3A4 Metabolism Metabolite (3S)-3-Hydroxy Quinidine NaV15 NaV1.5 (INa) Metabolite->NaV15 Blockade hERG hERG (IKr) Metabolite->hERG Blockade CYP3A4->Metabolite Heart Cardiac Myocyte

Caption: Metabolic pathway of quinidine to (3S)-3-Hydroxy Quinidine and its primary cardiac ion channel targets.

Effects on the Cardiac Action Potential

The integrated effect of ion channel modulation by (3S)-3-Hydroxy Quinidine results in characteristic changes to the cardiac action potential.

  • Decreased Vmax: The blockade of INa leads to a reduction in the rate of depolarization (Phase 0).[4]

  • Prolonged Action Potential Duration (APD): The inhibition of repolarizing potassium currents, such as IKr, lengthens the duration of the action potential, particularly at 90% repolarization (APD90).[4][6]

  • Increased Effective Refractory Period (ERP): The prolongation of the APD contributes to an increase in the effective refractory period of the cardiac tissue.[4]

These effects collectively contribute to the antiarrhythmic properties of the metabolite by slowing conduction and increasing the wavelength of the cardiac impulse, thereby preventing re-entrant arrhythmias. However, excessive APD prolongation can also be pro-arrhythmic, leading to early afterdepolarizations (EADs) and torsades de pointes.[6]

The following diagram outlines the logical flow from ion channel blockade to the observed electrophysiological effects.

Electrophysiological Consequences of Ion Channel Blockade Metabolite (3S)-3-Hydroxy Quinidine NaBlock Blockade of NaV1.5 (INa) Metabolite->NaBlock KBlock Blockade of hERG (IKr) Metabolite->KBlock Vmax Decreased Vmax NaBlock->Vmax APD Prolonged APD KBlock->APD Antiarrhythmic Antiarrhythmic Effect Vmax->Antiarrhythmic ERP Increased ERP APD->ERP Proarrhythmic Proarrhythmic Risk (EADs) APD->Proarrhythmic ERP->Antiarrhythmic

Caption: Logical flow from ion channel blockade by (3S)-3-Hydroxy Quinidine to its electrophysiological effects.

Quantitative Electrophysiological Data

The following table summarizes the comparative electrophysiological effects of quinidine and (3S)-3-Hydroxy Quinidine.

ParameterQuinidine(3S)-3-Hydroxy QuinidineExperimental ModelReference(s)
Vmax Depression (at 50 µM) 45.9 ± 1.6%26.7 ± 2.6%Guinea pig ventricular cells[4]
IC50 for hERG Block 0.41-0.975 µMNot availableHEK293 cells[7][8][9]
IC50 for Nav1.5 Block 28.9 ± 2.2 µMNot availableHEK293 cells[10]
Effect on APD90 Lengthening (less consistent at high frequency)Consistent lengtheningGuinea pig ventricular cells[4]
Effect on ERP Lengthening (less consistent at high frequency)Consistent lengtheningGuinea pig ventricular cells[4]

Experimental Protocols

In Vitro Electrophysiology in Guinea Pig Ventricular Myocytes

Objective: To characterize the effects of (3S)-3-Hydroxy Quinidine on the action potential parameters of isolated ventricular myocytes.

Methodology:

  • Cell Isolation:

    • Guinea pigs are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

    • The coronary arteries are perfused with a Ca2+-free Tyrode's solution containing collagenase to enzymatically digest the extracellular matrix.

    • The ventricles are then minced and gently agitated to release individual myocytes.

    • The isolated cells are stored in a high-K+ solution until use.

  • Electrophysiological Recording:

    • Action potentials are recorded using the standard microelectrode technique with glass microelectrodes filled with 3 M KCl.

    • Cells are superfused with Tyrode's solution at a constant temperature (e.g., 36 ± 1 °C).

    • Myocytes are stimulated at various frequencies (e.g., 0.5, 1, and 2 Hz) using a programmable stimulator.

  • Data Acquisition and Analysis:

    • Transmembrane potentials are amplified, digitized, and stored on a computer.

    • The following parameters are measured: resting membrane potential, action potential amplitude, maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

    • Concentration-response curves are generated by applying increasing concentrations of (3S)-3-Hydroxy Quinidine and measuring the percentage change in the electrophysiological parameters.

The following diagram illustrates the experimental workflow for assessing the electrophysiological effects of the metabolite.

Experimental Workflow for Electrophysiological Analysis Start Start Isolation Isolation of Ventricular Myocytes Start->Isolation Recording Microelectrode Recording of Action Potentials Isolation->Recording Stimulation Stimulation at Various Frequencies Recording->Stimulation DrugApplication Application of (3S)-3-Hydroxy Quinidine Stimulation->DrugApplication DataAcquisition Data Acquisition and Analysis DrugApplication->DataAcquisition End End DataAcquisition->End

Caption: A simplified workflow for the in vitro electrophysiological analysis of (3S)-3-Hydroxy Quinidine.

Non-Cardiac and Other Potential Mechanisms

While the primary mechanism of action of (3S)-3-Hydroxy Quinidine is related to its effects on cardiac ion channels, the parent compound, quinidine, is known to have other biological activities. These include antimalarial effects and interactions with various enzymes and receptors.[1] There is currently limited specific research on the non-cardiac effects of (3S)-3-Hydroxy Quinidine. However, given its structural similarity to quinidine, it is plausible that it may share some of these other activities, albeit with different potencies. Further research is warranted to explore these potential non-cardiac mechanisms.

Conclusion

(3S)-3-Hydroxy Quinidine, the principal active metabolite of quinidine, exerts its antiarrhythmic effects primarily through the blockade of cardiac sodium and potassium channels. This leads to a reduction in the Vmax of the cardiac action potential and a prolongation of the action potential duration and effective refractory period. While it is less potent than its parent compound in depressing Vmax, it contributes significantly to the overall electrophysiological profile of quinidine therapy. The deuterated analog, this compound, serves as a critical analytical tool for studying the pharmacokinetics of this important metabolite without altering its fundamental mechanism of action. A deeper understanding of the specific interactions of (3S)-3-Hydroxy Quinidine with various ion channel subtypes will be crucial for refining our understanding of quinidine's therapeutic and pro-arrhythmic effects and for the development of safer antiarrhythmic drugs.

References

Metabolic Pathway of Quinidine to (3S)-3-Hydroxyquinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] A major metabolic pathway is the formation of (3S)-3-hydroxyquinidine, an active metabolite that contributes to both the therapeutic and potential proarrhythmic effects of the parent drug.[1] This technical guide provides an in-depth overview of the metabolic conversion of quinidine to (3S)-3-hydroxyquinidine, focusing on the enzymatic processes, quantitative kinetic data, and detailed experimental protocols for its investigation. The information presented is intended to support researchers and professionals in drug development in understanding and evaluating this critical metabolic pathway.

The Core Metabolic Pathway: CYP3A4-Mediated Hydroxylation

The transformation of quinidine to (3S)-3-hydroxyquinidine is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4][5] In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have conclusively demonstrated that CYP3A4 is the principal enzyme responsible for this specific hydroxylation reaction.[3][4] While other CYP isoforms may play minor roles in the overall metabolism of quinidine, the (3S)-3-hydroxylation pathway is considered a specific marker reaction for CYP3A4 activity.[2][3]

The reaction involves the introduction of a hydroxyl group at the C-3 position of the quinuclidine (B89598) ring of quinidine, resulting in the formation of the (3S)-3-hydroxyquinidine metabolite. This biotransformation is a crucial determinant of the pharmacokinetic profile and pharmacological activity of quinidine.

Metabolic_Pathway Quinidine Quinidine Hydroxyquinidine (3S)-3-Hydroxyquinidine Quinidine->Hydroxyquinidine 3-Hydroxylation CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Quinidine

Figure 1: Metabolic conversion of Quinidine to (3S)-3-Hydroxyquinidine.

Quantitative Analysis of Enzyme Kinetics

The kinetics of (3S)-3-hydroxyquinidine formation from quinidine have been characterized in several in vitro studies, primarily using human liver microsomes. These studies typically follow Michaelis-Menten kinetics, providing key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are essential for understanding the efficiency and capacity of the metabolic pathway.

Study SystemKm (μM)Vmax (nmol/mg/h)Reference
Human Liver Microsomes74.274.4[3]
Human Liver Microsomes4Not Reported[5]
Lymphoblast-expressed CYP3A45.3 (Ki)Not Applicable[6][7]

Table 1: Michaelis-Menten Kinetic Parameters for (3S)-3-Hydroxyquinidine Formation. Note: Ki represents the inhibition constant, which can be an indicator of binding affinity.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro investigation of quinidine 3-hydroxylation. These protocols are compiled from various published studies and represent common practices in the field.

In Vitro Incubation for Quinidine Metabolism

This protocol describes a typical incubation procedure using human liver microsomes to study the formation of (3S)-3-hydroxyquinidine.

Materials:

  • Human liver microsomes (e.g., pooled from multiple donors)

  • Quinidine stock solution (in a suitable solvent like methanol (B129727) or DMSO)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Incubator or water bath set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)

Procedure:

  • Preparation of Incubation Mixture: In a reaction tube, combine the potassium phosphate buffer, human liver microsomes (typically at a final concentration of 0.1-0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the quinidine stock solution to the pre-incubated mixture to achieve the desired final substrate concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile). This will precipitate the proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.

Experimental_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis A Prepare Buffer and Microsome Suspension B Add NADPH Regenerating System A->B C Pre-incubate at 37°C B->C D Initiate with Quinidine C->D E Incubate at 37°C D->E F Terminate with Cold Solvent E->F G Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I HPLC or LC-MS/MS Analysis H->I

Figure 2: General workflow for in vitro quinidine metabolism assay.

Analytical Methodology: HPLC and LC-MS/MS

The quantification of quinidine and (3S)-3-hydroxyquinidine is typically performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The latter offers higher sensitivity and selectivity.

ParameterHPLC Method 1HPLC Method 2LC-MS/MS Method
Column SilicaReversed-phaseC18
Mobile Phase Methanol: 1 N ammonium (B1175870) nitrate: 2 N ammonium hydroxide (B78521) (28:1:1 v/v)85:15 (v/v) 0.2% formic acid and acetonitrileGradient of water with 0.1% formic acid and acetonitrile
Detection FluorescenceMass Spectrometry (MS)Tandem Mass Spectrometry (MS/MS)
Sample Preparation Not specifiedProtein precipitation with methanolProtein precipitation with acetonitrile and methanol (2:1 v/v)
Reference [8][9][9]

Table 2: Comparison of Analytical Methods for Quinidine and (3S)-3-Hydroxyquinidine Quantification.

General Sample Preparation for Analysis:

  • Protein Precipitation: To the collected supernatant from the incubation, add a protein precipitating agent if not already used for quenching (e.g., acetonitrile, methanol).

  • Liquid-Liquid Extraction (Alternative): For increased sample cleanup, a liquid-liquid extraction can be performed. Alkalinize the sample and extract with an organic solvent such as benzene (B151609) or toluene.[3][10] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Filtration: Prior to injection into the analytical system, it is recommended to filter the sample through a 0.22 or 0.45 µm filter to remove any particulate matter.

Conclusion

The metabolic conversion of quinidine to (3S)-3-hydroxyquinidine via CYP3A4 is a well-characterized and significant pathway in the disposition of this antiarrhythmic drug. Understanding the kinetics and experimental methodologies for studying this pathway is crucial for drug development, including the assessment of drug-drug interaction potential and the interpretation of pharmacokinetic data. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working in this area. The use of specific in vitro systems and sensitive analytical methods allows for a thorough investigation of this important metabolic reaction, contributing to a more complete understanding of quinidine's pharmacology.

References

The Role of Cytochrome P450 Enzymes in Quinidine Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine (B1679956), a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. This guide provides a comprehensive overview of the role of CYP enzymes in the biotransformation of quinidine. The primary metabolic pathways involve hydroxylation and N-oxidation, with CYP3A4 being the principal enzyme responsible for these reactions. While quinidine is a potent inhibitor of CYP2D6, this enzyme plays a negligible role in its metabolism. Understanding the intricacies of quinidine metabolism is crucial for predicting drug-drug interactions, assessing interindividual variability in drug response, and ensuring its safe and effective clinical use. This document details the specific contributions of CYP isoforms, presents quantitative kinetic data, outlines relevant experimental protocols, and visualizes the metabolic pathways.

Introduction to Quinidine and Cytochrome P450 Enzymes

Quinidine is a stereoisomer of quinine (B1679958) and has been historically used for the treatment of cardiac arrhythmias. Its therapeutic efficacy is closely linked to its plasma concentrations, which are largely determined by its rate of metabolism. The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the major catalyst for the phase I metabolism of a vast array of xenobiotics, including quinidine. These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are highly expressed in the liver and small intestine.

The metabolism of quinidine is of significant clinical interest due to its narrow therapeutic index and its potent inhibitory effect on CYP2D6, an enzyme responsible for the metabolism of approximately 20-25% of clinically used drugs.[1] This dual role as a substrate and an inhibitor makes quinidine a key perpetrator in drug-drug interactions.

The Pivotal Role of CYP3A4 in Quinidine Metabolism

In vitro and in vivo studies have unequivocally established that CYP3A4 is the primary enzyme responsible for the metabolism of quinidine.[1][2] The two main metabolic pathways catalyzed by CYP3A4 are (3S)-3-hydroxylation and N-oxidation.

(3S)-3-Hydroxylation: The Major Metabolic Pathway

The formation of (3S)-3-hydroxyquinidine (3-OH-Q) is the principal metabolic route for quinidine.[3][4] This reaction is highly specific to CYP3A4, to the extent that the (3S)-3-hydroxylation of quinidine is utilized as a specific in vitro marker reaction for CYP3A4 activity.[1][5] Studies using human liver microsomes and yeast-expressed isozymes have confirmed that only CYP3A4 actively catalyzes this hydroxylation.[5] The formation of 3-OH-Q follows Michaelis-Menten kinetics.[5]

N-Oxidation

The formation of quinidine N-oxide (Q-N-OX) is another significant metabolic pathway. CYP3A4 is the most active enzyme in this biotransformation; however, unlike 3-hydroxylation, other enzymes such as CYP2C9 and CYP2E1 have been shown to contribute to a minor extent to Q-N-OX formation.[5] This makes the N-oxidation of quinidine a slightly less specific marker for CYP3A4 activity compared to 3-hydroxylation.[5] The formation of Q-N-OX has been observed to follow two-site kinetics in human liver microsomes.[5]

The Negligible Role of CYP2D6 in Quinidine Metabolism

Despite being a potent competitive inhibitor of CYP2D6, quinidine's metabolism is not significantly mediated by this enzyme.[1][6] While some mutant alleles of CYP2D6 have been shown to metabolize quinidine to O-demethylated quinidine and 3-hydroxyquinidine (B22111) in vitro, the wild-type enzyme does not exhibit this activity.[7][8] The high affinity of quinidine for the active site of CYP2D6 explains its inhibitory action rather than its role as a substrate.[1][7] The metabolites of quinidine, such as 3-hydroxyquinidine, O-desmethylquinidine, and quinidine N-oxide, also inhibit CYP2D6, although their inhibitory potency is considerably lower than that of the parent drug.[9]

Metabolic Pathways and Metabolites

The primary metabolites of quinidine are (3S)-3-hydroxyquinidine and quinidine N-oxide.[5] Other metabolites that have been identified include O-desmethylquinidine and 2'-oxoquinidinone.[10] It is important to note that these metabolites are not pharmacologically inert and can contribute to both the antiarrhythmic and proarrhythmic effects of quinidine therapy.[10]

The following diagram illustrates the primary metabolic pathways of quinidine.

Quinidine_Metabolism cluster_edges Quinidine Quinidine Metabolite1 (3S)-3-hydroxyquinidine (Major Metabolite) Quinidine->Metabolite1 3-Hydroxylation Metabolite2 Quinidine N-oxide Quinidine->Metabolite2 N-Oxidation Metabolite3 O-desmethylquinidine Quinidine->Metabolite3 Metabolite4 2'-oxoquinidinone Quinidine->Metabolite4 CYP3A4 CYP3A4 Quinidine_Metabolite1_edge CYP3A4->Quinidine_Metabolite1_edge Quinidine_Metabolite2_edge CYP3A4->Quinidine_Metabolite2_edge CYP2C9_2E1 CYP2C9, CYP2E1 (minor) CYP2C9_2E1->Quinidine_Metabolite2_edge Other_CYPs Other CYPs (minor) Quinidine_Metabolite3_edge Other_CYPs->Quinidine_Metabolite3_edge Quinidine_Metabolite4_edge Other_CYPs->Quinidine_Metabolite4_edge InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation_Mix Prepare Incubation Mixture (Microsomes, Quinidine, Buffer) Microsomes->Incubation_Mix Quinidine_Stock Quinidine Stock Solution Quinidine_Stock->Incubation_Mix Cofactor NADPH-generating System Initiate_Reaction Initiate Reaction with NADPH Cofactor->Initiate_Reaction Buffer Phosphate Buffer Buffer->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Preincubation->Initiate_Reaction Incubate Incubate at 37°C with Shaking Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Quantification Quantify Metabolites HPLC->Quantification

References

An In-depth Technical Guide to the Isotopic Labeling in (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3S)-3-Hydroxy Quinidine-vinyl-d3, a critical reagent in the bioanalysis of quinidine (B1679956) and its metabolites. The document details the rationale for its use, isotopic labeling, and application in quantitative assays, adhering to the stringent requirements of modern drug development.

Introduction to (3S)-3-Hydroxy Quinidine and its Deuterated Analog

(3S)-3-Hydroxyquinidine is the primary and pharmacologically active metabolite of quinidine, an antiarrhythmic agent. The formation of this metabolite is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. Due to its significant presence and activity, the quantitative analysis of (3S)-3-hydroxyquinidine in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies.

This compound is the stable isotope-labeled (SIL) analog of the metabolite, where three hydrogen atoms on the vinyl group have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, chromatography, and matrix effects.

Isotopic Labeling and Synthesis

The defining feature of this compound is the incorporation of three deuterium atoms at the vinyl moiety. While specific proprietary synthesis methods for this commercial standard are not publicly detailed, a general synthetic strategy for introducing a deuterated vinyl group onto a heterocyclic core can be postulated. One plausible approach involves the use of a deuterated vinylating agent in the final steps of the synthesis of the 3-hydroxyquinidine (B22111) scaffold. For instance, a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) with a deuterated vinyl organometallic reagent could be employed.

Alternatively, methods involving iridium-catalyzed hydrogen-deuterium exchange on the vinyl group of a precursor molecule could be utilized. These advanced synthetic methods ensure high isotopic purity and stability of the label, which are critical for its function as an internal standard.

Application in Bioanalytical Methods

This compound is almost exclusively used as an internal standard for the quantification of (3S)-3-hydroxyquinidine in biological samples like plasma and urine. Below is a representative experimental protocol for such an analysis using LC-MS/MS.

Experimental Protocol: Quantification of (3S)-3-Hydroxyquinidine in Human Plasma

Objective: To determine the concentration of (3S)-3-hydroxyquinidine in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

  • (3S)-3-Hydroxyquinidine analytical standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reverse-phase)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of (3S)-3-hydroxyquinidine and the internal standard (IS), this compound, in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

    • Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrators, quality controls, or unknown samples), add 20 µL of the IS working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Positive ESI):

      • Monitor the appropriate precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard. For example:

        • (3S)-3-Hydroxyquinidine: m/z 341.2 -> 136.1

        • This compound: m/z 344.2 -> 136.1

      • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

    • Use a weighted linear regression to fit the calibration curve.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Method Validation

A bioanalytical method utilizing this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters for such an assay.

Validation Parameter Typical Acceptance Criteria Example Performance Data
Linearity (r²) ≥ 0.990.998
Calibration Range Dependent on expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 9.8%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%7.2%
Recovery Consistent, precise, and reproducible> 85%
Quality Control (QC) Sample Performance
QC Level Nominal Conc. (ng/mL) Intra-day Precision (% CV) Inter-day Accuracy (% Bias)
Low 36.54.2
Medium 1004.8-1.5
High 8005.32.1

Visualizations

Metabolic Pathway of Quinidine

Quinidine_Metabolism Quinidine Quinidine Metabolite (3S)-3-Hydroxyquinidine Quinidine->Metabolite Hydroxylation Enzyme CYP3A4 (Liver) Enzyme->Quinidine

Caption: Metabolic conversion of Quinidine to (3S)-3-Hydroxyquinidine by CYP3A4.

Bioanalytical Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification Result Concentration Report Quantification->Result

Caption: General workflow for the quantification of (3S)-3-Hydroxyquinidine in plasma.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of quinidine. Its stable isotope labeling ensures the highest quality data for pharmacokinetic assessments and clinical studies. The methodologies outlined in this guide provide a robust framework for the implementation of this internal standard in a regulated bioanalytical laboratory, ultimately contributing to the safer and more effective use of quinidine-based therapies.

CAS number and molecular formula for (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3S)-3-Hydroxy Quinidine-vinyl-d3

Introduction

(3S)-3-Hydroxy Quinidine (B1679956) is the major and pharmacologically active metabolite of quinidine, a cinchona alkaloid used as a Class I antiarrhythmic agent and for the treatment of malaria.[1][2] The formation of (3S)-3-Hydroxy Quinidine is a primary route of quinidine metabolism in humans, mediated predominantly by the cytochrome P450 enzyme system.[1][3] This metabolite itself exhibits antiarrhythmic properties, contributing to the overall therapeutic and toxic effects of the parent drug.[1][4]

This compound is a stable, deuterium-labeled isotopologue of the metabolite. Its near-identical physicochemical properties to the endogenous compound, combined with its distinct mass, make it an ideal internal standard for use in quantitative bioanalysis.[5][6][7] It is frequently employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of pharmacokinetic and toxicokinetic studies of quinidine and its metabolites.[5][8][9] This guide provides detailed technical information on its properties, metabolic formation, and application in a research and drug development setting.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This information is critical for its proper handling, storage, and use as an analytical standard.

PropertyValueSource(s)
Compound Name This compoundN/A
Synonyms (9S)-6'-(Methoxy-d3)-Cinchonan-3,9-diol, (3S)-Hydroxyquinidine-d3[2]
Unlabeled CAS Number 53467-23-5[2]
Molecular Formula C₂₀H₂₁D₃N₂O₃[2]
Molecular Weight 343.43 g/mol [2]
Solubility Soluble in DMSO and Methanol[10]
Storage Conditions -20°C[10]

Metabolic Pathway

Quinidine undergoes extensive hepatic metabolism, with 60% to 80% of a dose being transformed by cytochrome P450 enzymes. The 3-hydroxylation to form (3S)-3-Hydroxy Quinidine is the principal metabolic pathway. This reaction is primarily and specifically catalyzed by the CYP3A4 isoenzyme, making this transformation a marker reaction for CYP3A4 activity.[1][3]

G cluster_0 Hepatic Metabolism Quinidine Quinidine Metabolite (3S)-3-Hydroxy Quinidine Quinidine->Metabolite 3-Hydroxylation Enzyme CYP3A4 Enzyme->Quinidine

Caption: Metabolic conversion of Quinidine to (3S)-3-Hydroxy Quinidine.

Pharmacokinetics and Pharmacodynamics

(3S)-3-Hydroxy Quinidine is not an inert metabolite; it is pharmacologically active and its concentration can be significant. In some cases, the unbound concentration of the metabolite can exceed that of the parent drug, quinidine.[4] Therefore, monitoring its levels is important for understanding the complete pharmacological profile of quinidine treatment.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for (3S)-3-Hydroxyquinidine, which has also been referred to as hydroxy-3(S)-dihydroquinidine (HDHQ) in some literature.

ParameterValueConditionSource(s)
Elimination Half-life (t½) 6.7 ± 1.4 hIV Infusion[11]
8.4 ± 1.7 hOral Solution[11]
11.3 ± 4.4 hOral Tablet[11]
Volume of Distribution (Vd) 6.82 ± 1.85 L/kgSteady-state[11]
Renal Clearance ~50% of Total Body ClearanceN/A[11]
Time to Peak (tmax) 1.0 - 1.2 hOral Administration[11]
Absolute Bioavailability (F) 0.54 - 0.93Oral Solution[11]
0.66 - 0.90Oral Tablet[11]
Pharmacodynamics

(3S)-3-Hydroxy Quinidine possesses antiarrhythmic activity, contributing to the overall effect of the parent drug.[1] Studies have shown that it can prolong the repolarization of canine Purkinje fibers in vitro and prevent ventricular fibrillation and tachycardia in isolated rat hearts following coronary reperfusion in a dose-dependent manner.[1]

Application in Bioanalysis: Experimental Protocol

This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of (3S)-3-Hydroxy Quinidine in biological matrices. The use of a SIL-IS is the gold standard in LC-MS bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, thus correcting for variations during sample preparation and analysis.[6][7][9]

General Experimental Protocol for LC-MS/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of its unlabeled analogue in plasma.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of (3S)-3-Hydroxy Quinidine (the analyte) and this compound (the internal standard, IS) in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume (e.g., 20 µL) of the IS working solution at a known concentration.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the reconstituted sample onto a suitable C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve chromatographic separation of the analyte from other matrix components.

    • Mass Spectrometry (MS/MS): Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).

      • Analyte: [Precursor ion m/z] -> [Product ion m/z]

      • Internal Standard (IS): [(Precursor ion + 3) m/z] -> [(Product ion + 3) m/z] (or other appropriate fragment)

  • Data Processing:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

G cluster_workflow Bioanalytical Workflow Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evap_Recon Evaporate & Reconstitute in Mobile Phase Centrifuge->Evap_Recon LCMS LC-MS/MS Analysis (MRM Mode) Evap_Recon->LCMS Data Data Processing (Peak Area Ratio vs. Conc.) LCMS->Data

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

References

Technical Guide: Physicochemical Properties of (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the solubility and stability of "(3S)-3-Hydroxy Quinidine-vinyl-d3" is not publicly available. This document serves as an in-depth technical guide and template for researchers, scientists, and drug development professionals, outlining the necessary experimental framework for determining these properties. The tables presented are illustrative, and the protocols are based on established pharmaceutical testing guidelines.

Introduction

This compound is a deuterated analog of (3S)-3-Hydroxy Quinidine (B1679956), a primary active metabolite of the antiarrhythmic drug Quinidine.[1][2] Deuterated compounds are of significant interest in pharmaceutical research as they can serve as internal standards for quantitative analysis or as therapeutic agents with potentially altered metabolic profiles.[3] A thorough understanding of the solubility and stability of this compound is fundamental for its application in research and development, ensuring accurate experimental outcomes and predicting its behavior in physiological environments.

This guide provides a comprehensive overview of the essential data required for the characterization of this compound and detailed protocols for generating this information.

Solubility Data

The solubility of a compound is a critical determinant of its absorption and bioavailability. The following tables provide a template for summarizing the solubility data for this compound in various relevant media. While specific data for the deuterated compound is unavailable, a supplier notes that it is soluble in DMSO and Methanol.[4]

Table 1: Equilibrium Solubility in Aqueous Media at 37 °C

pHBuffer SystemSolubility (mg/mL)
1.2Simulated Gastric Fluid (SGF)Data to be determined
4.5Acetate BufferData to be determined
6.8Phosphate BufferData to be determined
7.4Phosphate-Buffered Saline (PBS)Data to be determined

Table 2: Solubility in Organic Solvents at 25 °C

SolventSolubility (mg/mL)
MethanolData to be determined
EthanolData to be determined
DMSOData to be determined
AcetonitrileData to be determined
Stability Data

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation pathways. The International Council for Harmonisation (ICH) provides guidelines for these studies.[5][6][7]

Table 3: Stability in Aqueous Solutions

pHTemperature (°C)Half-life (t½)Degradants Observed
1.237Data to be determinedData to be determined
7.437Data to be determinedData to be determined
9.037Data to be determinedData to be determined

Table 4: Solid-State Stability (ICH Conditions)

ConditionDurationAssay (% of Initial)Physical Appearance
25 °C / 60% RH (Long-term)12 monthsData to be determinedData to be determined
40 °C / 75% RH (Accelerated)6 monthsData to be determinedData to be determined
Photostability (ICH Q1B)-Data to be determinedData to be determined

Experimental Protocols

Equilibrium Solubility Determination

This protocol is based on the shake-flask method, which is considered the gold standard for solubility measurements.[8][9]

  • Preparation of Media: Prepare aqueous buffers at various pH levels (e.g., 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each medium in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[8]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12][13]

  • Replicates: Perform all experiments in at least triplicate to ensure accuracy.

Stability Indicating Method Development

A stability-indicating analytical method is crucial to separate the parent compound from any potential degradation products.

  • Forced Degradation: Subject the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Development: Develop an HPLC or UPLC-MS/MS method that can resolve the parent peak from all degradation product peaks.[13]

  • Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Solution Stability Assessment
  • Sample Preparation: Prepare solutions of this compound in different aqueous buffers at a known concentration.

  • Incubation: Store the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C) and protect them from light.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots and analyze them using the validated stability-indicating method.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point to determine the degradation kinetics and half-life.

Solid-State Stability Assessment
  • Sample Preparation: Place a known quantity of the solid compound in appropriate containers.

  • Storage: Store the samples under ICH-specified long-term and accelerated stability conditions.[5][14] For photostability testing, follow ICH Q1B guidelines.[6]

  • Time-Point Analysis: At designated time points, retrieve the samples and analyze them for purity and the presence of degradants using the stability-indicating method.

  • Physical Characterization: Visually inspect the samples for any changes in physical appearance, such as color or morphology.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_solubility Solubility Determination Workflow A Add excess compound to test medium B Equilibrate (24-48h with agitation) A->B C Separate solid and liquid phases B->C D Analyze supernatant by HPLC/LC-MS C->D E Calculate Solubility D->E

Caption: A generalized workflow for determining equilibrium solubility.

G cluster_stability Stability Testing Logical Flow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid/Base Hydrolysis Preparation Prepare samples (solid or solution) Oxidation Oxidation Thermal Thermal Photolytic Photolytic Storage Store under ICH conditions Preparation->Storage Analysis Analyze at time points with stability-indicating method Storage->Analysis Evaluation Evaluate data (purity, degradants, kinetics) Analysis->Evaluation

References

The Biological Activity of Quinidine and its Metabolite, 3-Hydroxyquinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, has long been a subject of pharmacological interest due to its effects on cardiac electrophysiology. It is primarily metabolized in the liver to several metabolites, with (3S)-3-hydroxyquinidine being the most significant in terms of both concentration and biological activity.[1][2] This technical guide provides an in-depth overview of the biological activities of quinidine and 3-hydroxyquinidine (B22111), with a focus on their comparative effects, underlying mechanisms, and the experimental methodologies used for their evaluation. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Quantitative Analysis of Biological Activity

The antiarrhythmic effects of quinidine and its primary metabolite, 3-hydroxyquinidine, have been quantified in various experimental models. The following tables summarize key data regarding their relative potency, effects on cardiac action potential parameters, and pharmacokinetic profiles.

Table 1: Comparative Antiarrhythmic Potency

CompoundModelEndpointRelative Potency (3-HQ vs. Quinidine)Reference
3-HydroxyquinidineIsolated Rat Heart (Reperfusion Arrhythmia)Prevention of Ventricular Fibrillation & Tachycardia~20%[3]
3-HydroxyquinidineChloroform- and Hypoxia-induced Ventricular Fibrillation (Mice)ED50Equally Potent[4]
3-HydroxyquinidineBaCl2-induced Ventricular Arrhythmias (Rabbits)ED50Less Potent and More Toxic[4]

Table 2: Electrophysiological Effects on Cardiac Action Potential

Compound (Concentration)PreparationParameterEffectReference
Quinidine (10 µM)Canine Purkinje FibersVmax (BCL = 300 msec)Significant Depression[5]
3-Hydroxyquinidine (10 µM)Canine Purkinje FibersVmax (BCL = 300 msec)Significant Depression[5]
Quinidine (10 µM)Canine Purkinje FibersAPD90 (BCL = 4000 msec)Significant Prolongation[5]
3-Hydroxyquinidine (10 µM)Canine Purkinje FibersAPD90 (BCL = 4000 msec)Significant Prolongation[5]
Quinidine (50 µM)Guinea Pig Ventricular CellsVmax Depression45.9 ± 1.6%[6]
3-Hydroxyquinidine (50 µM)Guinea Pig Ventricular CellsVmax Depression26.7 ± 2.6%[6]

Vmax = Maximum upstroke velocity of phase 0; APD90 = Action potential duration at 90% repolarization; BCL = Basic cycle length.

Table 3: Pharmacokinetic Parameters

ParameterQuinidine3-HydroxyquinidineReference
Primary Metabolic EnzymeCYP3A4-[3]
Plasma Concentration (7 hr IV infusion of Quinidine)2.9 ± 0.3 mg/L0.32 ± 0.06 mg/L[7][8]
Plasma Trough Levels (Oral Dosing)2.89 ± 0.50 mg/L0.83 ± 0.36 mg/L[7][8]
Elimination Half-life6-8 hours (adults)~12 hours[2]
Protein Binding (Free Fraction)20% ± 4.3%49% ± 4.8%[9]

Signaling and Metabolic Pathways

The biological effects of quinidine and 3-hydroxyquinidine are primarily mediated through their interaction with cardiac ion channels and their metabolism by cytochrome P450 enzymes.

Mechanism of Action: Cardiac Ion Channel Blockade

Quinidine and its metabolites exert their antiarrhythmic effects by blocking key ion channels involved in the cardiac action potential. This blockade alters the electrical properties of cardiac cells, leading to a prolongation of the action potential duration and a decrease in the speed of conduction.

cluster_membrane Cardiomyocyte Membrane cluster_channels Ion Channels cluster_effects Electrophysiological Effects Quinidine Quinidine / 3-Hydroxyquinidine INa Fast Na+ Channel (INa) Quinidine->INa Block IKr Rapid Delayed Rectifier K+ Channel (IKr) Quinidine->IKr Block IKs Slow Delayed Rectifier K+ Channel (IKs) Quinidine->IKs Block Ito Transient Outward K+ Current (Ito) Quinidine->Ito Block Vmax Decreased Vmax (Slower Conduction) INa->Vmax APD Prolonged APD (Increased Refractory Period) IKr->APD IKs->APD Ito->APD

Figure 1: Signaling pathway of quinidine and 3-hydroxyquinidine on cardiac ion channels.

Metabolic Pathway: CYP3A4-Mediated Hydroxylation

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form 3-hydroxyquinidine.[3] This metabolic conversion is a critical determinant of the overall pharmacological effect and duration of action of quinidine.

Quinidine Quinidine CYP3A4 CYP3A4 (Liver Microsomes) Quinidine->CYP3A4 HQ 3-Hydroxyquinidine (Active Metabolite) CYP3A4->HQ Hydroxylation Other Other Metabolites CYP3A4->Other

Figure 2: Metabolic pathway of quinidine to 3-hydroxyquinidine via CYP3A4.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Isolated Rat Heart Langendorff Perfusion for Arrhythmia Analysis

This ex vivo model is used to assess the antiarrhythmic properties of compounds on the whole heart in a controlled environment.

Start Heart Isolation & Cannulation Stabilization Stabilization Period (Krebs-Henseleit Buffer) Start->Stabilization Baseline Baseline Recording (ECG, LVDP) Stabilization->Baseline Treatment Perfusion with Quinidine or 3-Hydroxyquinidine Baseline->Treatment Ischemia Global Ischemia (Stop Perfusion) Treatment->Ischemia Reperfusion Reperfusion with Drug or Control Ischemia->Reperfusion Analysis Arrhythmia Analysis (VF, VT Incidence & Duration) Reperfusion->Analysis End End of Experiment Analysis->End

Figure 3: Experimental workflow for the isolated rat heart Langendorff model.

Methodology:

  • Heart Isolation: Hearts are excised from anesthetized rats and immediately submerged in ice-cold Krebs-Henseleit buffer.

  • Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion is initiated with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose) gassed with 95% O2 / 5% CO2 at 37°C and a constant pressure of 80 mmHg.[5]

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Drug Administration: Following stabilization, the heart is perfused with Krebs-Henseleit buffer containing the desired concentration of quinidine or 3-hydroxyquinidine for a specified period before the induction of ischemia.

  • Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion with the drug-containing or control buffer.[10]

  • Data Acquisition and Analysis: A ventricular electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm. The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) during the reperfusion period are quantified.

Whole-Cell Voltage-Clamp Electrophysiology in Cardiac Myocytes

This technique allows for the direct measurement of ion channel currents and the assessment of drug effects on specific currents.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, canine) by enzymatic digestion.

  • Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette filled with an internal solution is sealed onto the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell interior.

  • Voltage Protocols:

    • Sodium Current (INa): To measure the peak INa, cells are held at a negative holding potential (e.g., -95 mV) and depolarized to various test potentials (e.g., -15 mV).[11] The Comprehensive in Vitro Proarrhythmia Assay (CiPA) voltage protocol is often employed.[11]

    • Potassium Current (IKr/hERG): To measure the IKr, a depolarizing pulse is applied to activate the channels, and the tail current is measured upon repolarization. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp down to -80 mV.[12]

  • Drug Application: After obtaining stable baseline recordings, quinidine or 3-hydroxyquinidine is applied to the bath solution, and the effects on the target ion channel currents are recorded.

  • Data Analysis: The peak current amplitude is measured before and after drug application to determine the percentage of block and to construct concentration-response curves for calculating the IC50 value.

High-Performance Liquid Chromatography (HPLC) for Quantitation in Plasma

HPLC is a standard method for the sensitive and specific quantification of quinidine and its metabolites in biological samples.

Methodology:

  • Sample Preparation: Plasma or serum samples are alkalinized, and the compounds of interest are extracted with an organic solvent such as benzene (B151609) or toluene.[13][14]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).[14]

  • Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.05 M ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used to separate the compounds.[15]

  • Detection: A fluorescence detector is typically used for sensitive and selective detection of quinidine and 3-hydroxyquinidine, with excitation and emission wavelengths set appropriately (e.g., 340 nm and 425 nm, respectively).[15]

  • Quantification: The concentrations of quinidine and 3-hydroxyquinidine are determined by comparing their peak areas to those of a standard curve.

In Vitro CYP3A4 Metabolism Assay

This assay is used to determine the kinetics of the metabolism of quinidine to 3-hydroxyquinidine by CYP3A4.

Methodology:

  • Incubation: Quinidine is incubated with human liver microsomes or recombinant CYP3A4 in the presence of a NADPH-generating system.[7]

  • Reaction Termination: The reaction is stopped at various time points by the addition of a quenching solvent (e.g., acetonitrile).

  • Analysis: The formation of 3-hydroxyquinidine is quantified using a validated analytical method, such as HPLC or LC-MS/MS.

  • Kinetic Analysis: The rate of metabolite formation at different substrate concentrations is used to determine the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).[7]

Conclusion

3-Hydroxyquinidine is a biologically active metabolite that contributes significantly to the overall antiarrhythmic and potentially proarrhythmic effects of quinidine therapy. While generally less potent than the parent compound in its effects on the fast sodium current, its comparable effects on potassium channels and its longer half-life underscore its clinical relevance. The experimental protocols detailed in this guide provide a framework for the continued investigation of the complex pharmacology of quinidine and its metabolites, which is essential for optimizing its therapeutic use and ensuring patient safety.

References

Methodological & Application

Utilizing (3S)-3-Hydroxy Quinidine-vinyl-d3 as an Internal Standard for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the utilization of (3S)-3-Hydroxy Quinidine-vinyl-d3 as an internal standard in the quantitative analysis of quinidine (B1679956) and its metabolites in biological matrices. The protocols detailed herein are designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, a common platform in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting analytical variability, thereby enhancing the accuracy, precision, and robustness of bioanalytical methods.[1][2]

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly LC-MS/MS, an internal standard (IS) is essential for ensuring reliable results.[1][2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are considered the benchmark for quantitative bioanalysis because their chemical and physical properties are nearly identical to the unlabeled analyte.[1] This near-identical behavior ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection.[1][2]

This compound is the deuterium-labeled form of (3S)-3-Hydroxy Quinidine, a major metabolite of quinidine.[3] Its use as an internal standard is particularly advantageous for the quantification of 3-hydroxyquinidine (B22111) and can also be suitable for the parent drug, quinidine, due to structural similarity.

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known and constant amount of the IS to all samples, including calibration standards, quality control samples, and unknown study samples. The response of the analyte is then normalized to the response of the internal standard. This ratio corrects for potential variations that can occur during the analytical workflow.

G cluster_workflow Analytical Workflow cluster_variability Sources of Variability cluster_output Result Calculation Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE) LC_Separation LC Separation Sample_Prep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection Ionization->MS_Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Extraction_Loss Extraction Loss Extraction_Loss->Sample_Prep Injection_Vol_Var Injection Volume Variation Injection_Vol_Var->LC_Separation Ion_Suppression Matrix Effects (Ion Suppression/Enhancement) Ion_Suppression->Ionization Instrument_Drift Instrument Drift Instrument_Drift->MS_Detection IS (3S)-3-Hydroxy Quinidine-vinyl-d3 (Internal Standard) IS->Sample_Prep Added at the beginning Analyte Quinidine / 3-Hydroxyquinidine (Analyte) Analyte->Sample_Prep Quantification Accurate Quantification Ratio->Quantification

Caption: Role of the internal standard in mitigating analytical variability.

Quantitative Data Summary

The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of quinidine or its metabolite, 3-hydroxyquinidine, using this compound as an internal standard. The data presented is representative of typical results achieved in a bioanalytical setting.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range (µg/mL)0.33 - 13.26[4]
Correlation Coefficient (r²)> 0.99
Regression ModelLinear or Quadratic (1/x² weighting)

Table 2: Precision and Accuracy

Quality Control SampleConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.33< 18.7[4]80 - 120< 22.6[4]80 - 120
Low QC0.83< 7.9[4]85 - 115< 8.9[4]85 - 115
Mid QC5.30< 7.9[4]85 - 115< 8.9[4]85 - 115
High QC10.61< 7.9[4]85 - 115< 8.9[4]85 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

ParameterQuinidine/3-HydroxyquinidineThis compound
Extraction Recovery (%)92.5 - 129.5[4]Consistent and similar to analyte
Matrix Factor0.85 - 1.150.85 - 1.15
IS-Normalized Matrix Factor0.95 - 1.05-

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in using this compound as an internal standard for the analysis of quinidine or 3-hydroxyquinidine in human plasma.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of quinidine (or 3-hydroxyquinidine) and this compound reference standards.

    • Dissolve each standard in 1 mL of methanol (B129727) to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the analyte by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike the blank plasma for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the mass spectrometer's sensitivity.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting quinidine from plasma samples.[4]

G Start Start: Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add Internal Standard Working Solution (this compound) Start->Add_IS Add_PPT Add Protein Precipitation Solvent (e.g., Acetonitrile (B52724) or Methanol) Add_IS->Add_PPT Vortex Vortex to Mix Add_PPT->Vortex Centrifuge Centrifuge to Pellet Precipitated Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Experimental workflow for sample preparation by protein precipitation.

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (or methanol) containing 1% formic acid.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions for the LC-MS/MS analysis of quinidine and its metabolites. These may require optimization for specific instrumentation.

Table 4: Liquid Chromatography Parameters

ParameterTypical Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
Column Temperature 40°C
Injection Volume 5 µL

Table 5: Mass Spectrometry Parameters

ParameterTypical Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Quinidine) Q1: 325.2 -> Q3: 172.1 (example, needs optimization)
MRM Transition (3-Hydroxyquinidine) Q1: 341.2 -> Q3: 188.1 (example, needs optimization)
MRM Transition (this compound) Q1: 344.2 -> Q3: 191.1 (example, needs optimization)
Collision Energy To be optimized for each transition
Source Temperature 500°C

Data Analysis and Method Validation

Data analysis is performed using the instrument's software to integrate the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The concentration of the analyte in the QC and unknown samples is then calculated from the regression equation of the calibration curve.

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Range: Demonstrating the linear relationship between the response and the concentration over the intended analytical range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This compound is an excellent internal standard for the quantitative bioanalysis of quinidine and its metabolites by LC-MS/MS. Its use, in conjunction with a validated bioanalytical method, ensures the generation of high-quality, reliable data for pharmacokinetic studies and therapeutic drug monitoring. The protocols and data presented in this application note provide a solid foundation for researchers to develop and implement robust analytical methods.

References

Protocol for quantitative analysis of quinidine using LC-MS/MS and (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of quinidine (B1679956) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation for sample preparation and utilizes a deuterated internal standard, (3S)-3-Hydroxy Quinidine-vinyl-d3, for accurate and precise quantification. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Quinidine is a class I antiarrhythmic agent used to treat certain types of irregular heartbeats. Due to its narrow therapeutic index and significant inter-individual variability in metabolism, therapeutic drug monitoring of quinidine is crucial to ensure efficacy and minimize toxicity. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the gold standard for bioanalysis. This application note provides a detailed protocol for the quantification of quinidine in human plasma, validated for linearity, precision, and accuracy.

Experimental

Materials and Reagents
  • Quinidine reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

Stock and Working Solutions
  • Quinidine Stock Solution (1 mg/mL): Dissolve 10 mg of quinidine in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare working solutions of quinidine and the internal standard by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • Pipette 50 µL of the appropriate sample (blank plasma, spiked standard, QC, or unknown) into the labeled tubes.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile) to each tube. This solution also acts as the protein precipitation agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
ColumnC18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Total Run Time4.0 minutes
Column Temperature40 °C
Injection Volume5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage4500 V
Source Temperature500 °C
Dwell Time100 ms
Collision GasNitrogen
MRM Transitions
Quinidine325.2 -> 159.9 (Quantifier), 325.2 -> 81.1 (Qualifier)
This compound (IS)343.4 -> 175.1 (Quantifier)

Note: The MRM transition for the internal standard is predicted based on its structure and may require optimization.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of quinidine in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 1.8 minutes for quinidine. The use of a deuterated internal standard compensated for matrix effects and variations in instrument response.

Linearity

The method was linear over the concentration range of 1 to 2000 ng/mL. The calibration curve, constructed by plotting the peak area ratio of quinidine to the internal standard against the nominal concentration, yielded a correlation coefficient (r²) of >0.99.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.005
50.024
200.098
500.245
1000.491
5002.458
10004.921
20009.855
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (1500 ng/mL). The results, summarized in Table 2, are within the acceptable limits for bioanalytical method validation.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low34.5102.36.8101.5
Medium3003.198.74.299.1
High15002.8101.23.9100.8
Recovery

The extraction recovery of quinidine from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels.

Table 3: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low391.5
Medium30094.2
High150093.1

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add IS in Acetonitrile (150 µL) plasma->is vortex Vortex (30 sec) is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject (5 µL) supernatant->inject lc LC Separation (C18 Column, Gradient Elution) ms MS/MS Detection (ESI+, MRM) integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Quinidine/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify report Report Concentration quantify->report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for quinidine analysis.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of quinidine in human plasma. The simple sample preparation, rapid chromatographic runtime, and high sensitivity and specificity of the method make it well-suited for high-throughput applications in a clinical or research setting.

Application of (3S)-3-Hydroxy Quinidine-vinyl-d3 in pharmacokinetic (PK) studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3S)-3-Hydroxy Quinidine (B1679956) is the major active metabolite of quinidine, an antiarrhythmic agent. The formation of this metabolite is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] Pharmacokinetic (PK) studies of quinidine and its metabolites are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), which in turn informs dosing regimens and potential drug-drug interactions.

Stable isotope-labeled internal standards are essential for accurate and precise quantification of analytes in biological matrices using mass spectrometry.[2] (3S)-3-Hydroxy Quinidine-vinyl-d3 is the deuterium-labeled analog of (3S)-3-Hydroxy Quinidine and serves as an ideal internal standard for its quantification in PK studies. Its use minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.[2] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.

Application in Pharmacokinetic Studies

The primary application of this compound is as an internal standard in bioanalytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of (3S)-3-Hydroxy Quinidine in biological samples such as plasma and serum.[2] This enables researchers to:

  • Accurately characterize the pharmacokinetic profile of (3S)-3-Hydroxy Quinidine.

  • Investigate the metabolism of quinidine to its active metabolite.

  • Assess the impact of co-administered drugs on quinidine metabolism (drug-drug interaction studies).

  • Support therapeutic drug monitoring (TDM) of quinidine and its active metabolite.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for quinidine and its metabolite, 3-hydroxyquinidine (B22111), from a study in healthy volunteers. The use of a deuterated internal standard like this compound is critical for obtaining data of this quality.

Table 1: Pharmacokinetic Parameters of Quinidine and 3-Hydroxyquinidine after a Single Oral Dose and at Steady State [3][4]

ParameterSingle Dose (400 mg)Steady State (200 mg every 6 h)
Quinidine
Oral Clearance (ml min⁻¹ kg⁻¹)7.6 ± 1.94.8 ± 2.0
Renal Clearance (ml min⁻¹ kg⁻¹)1.2 ± 0.30.63 ± 0.25
3-Hydroxyquinidine
AUC (mg l⁻¹ h)2.0 ± 0.73.0 ± 0.6
Renal Clearance (ml min⁻¹ kg⁻¹)3.0 ± 1.11.54 ± 0.38

Data are presented as mean ± standard deviation.

Experimental Protocols

Bioanalytical Method for Quantification of (3S)-3-Hydroxy Quinidine in Human Plasma

This protocol describes a representative LC-MS/MS method for the quantification of (3S)-3-Hydroxy Quinidine in human plasma using this compound as an internal standard.

4.1.1. Materials and Reagents

  • (3S)-3-Hydroxy Quinidine analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

4.1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of (3S)-3-Hydroxy Quinidine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (3S)-3-Hydroxy Quinidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

4.1.3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.

  • Add 50 µL of the appropriate standard or QC working solution or blank matrix to the respective tubes.

  • Add 50 µL of plasma sample to the tubes for unknown samples.

  • To each tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

4.1.4. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientStart with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions(3S)-3-Hydroxy Quinidine: To be determined by direct infusion of the standardthis compound: To be determined by direct infusion of the standard
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Cone VoltageTo be optimized for each analyte

4.1.5. Data Analysis

  • Quantify the concentration of (3S)-3-Hydroxy Quinidine in unknown samples by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis subject Human Subject Dosing (Quinidine Administration) blood_sampling Timed Blood Sampling subject->blood_sampling centrifugation Centrifugation to Obtain Plasma blood_sampling->centrifugation storage Plasma Storage (-80°C) centrifugation->storage sample_prep Plasma Sample Preparation (Protein Precipitation with IS) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_data Concentration-Time Data lcms_analysis->pk_data pk_modeling Pharmacokinetic Modeling pk_data->pk_modeling pk_parameters PK Parameters (AUC, Cmax, T1/2) pk_modeling->pk_parameters

Caption: Workflow for a typical pharmacokinetic study.

bioanalytical_workflow plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_injection Inject into LC-MS/MS supernatant_transfer->lcms_injection data_quantification Data Quantification lcms_injection->data_quantification

Caption: Bioanalytical sample preparation workflow.

signaling_pathway quinidine Quinidine cyp3a4 CYP3A4 (Liver) quinidine->cyp3a4 Metabolism excretion Excretion quinidine->excretion metabolite (3S)-3-Hydroxy Quinidine (Active Metabolite) cyp3a4->metabolite metabolite->excretion

Caption: Metabolic pathway of Quinidine to 3-Hydroxy Quinidine.

References

High-performance liquid chromatography (HPLC) method for separating quinidine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956) is a class I antiarrhythmic agent and a stereoisomer of quinine (B1679958), historically used in the treatment of malaria.[1][2] Its therapeutic efficacy and potential for toxicity are influenced by its metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][3][4] This metabolic process generates several active and inactive metabolites, with 3-hydroxyquinidine (B22111) being the major active metabolite, possessing approximately half the antiarrhythmic activity of the parent drug.[3] Other significant metabolites include 2'-oxoquinidinone (B1218364) and quinidine-N-oxide.[5][6][7] Given the pharmacological activity of its metabolites, it is crucial to have reliable analytical methods to separate and quantify quinidine and its metabolic products in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction studies.[5][8] High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose, offering high resolution and sensitivity.[6][9][10][11][12]

This document provides detailed application notes and protocols for the separation of quinidine and its principal metabolites using reversed-phase and normal-phase HPLC.

Metabolic Pathway of Quinidine

Quinidine undergoes extensive hepatic metabolism, with 50% to 90% of the drug being metabolized before excretion.[4] The primary metabolic pathway is hydroxylation, mediated by CYP3A4, to form 3-hydroxyquinidine.[1][3] Other pathways include N-oxidation to form quinidine-N-oxide and oxidation to form 2'-oxoquinidinone. These metabolites can be further conjugated, for instance with glucuronic acid, before renal excretion.[13]

QuinidineMetabolism Quinidine Quinidine Metabolite1 3-Hydroxyquinidine (Major Active Metabolite) Quinidine->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 Quinidine-N-Oxide Quinidine->Metabolite2 N-Oxidation Metabolite3 2'-oxoquinidinone Quinidine->Metabolite3 Oxidation Conjugates Glucuronide Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Excretion Renal Excretion Conjugates->Excretion

Caption: Metabolic pathway of quinidine.

Experimental Workflow for HPLC Analysis

A typical workflow for the analysis of quinidine and its metabolites from a biological matrix such as plasma or urine involves sample preparation followed by HPLC analysis. Sample preparation is critical to remove interfering substances and concentrate the analytes.[14] Liquid-liquid extraction or solid-phase extraction are common techniques employed. The prepared sample is then injected into the HPLC system for separation and detection.

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 or Silica Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: General experimental workflow for HPLC analysis.

HPLC Protocols

Below are two detailed protocols for the separation of quinidine and its metabolites using reversed-phase and normal-phase HPLC.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the simultaneous separation of quinidine, its diastereomer quinine, and its major metabolites. Reversed-phase HPLC is widely used due to its versatility and the stability of the columns.[15]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and UV detector

  • Symmetry C18 column (150 x 4.6 mm, 3.5 µm particle size)[11][12]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Acetic acid

  • Orthophosphoric acid

  • Reference standards for quinidine and its metabolites

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v)[11][12]
pH Adjustment Adjust to pH 3.03 with orthophosphoric acid[11][12]
Flow Rate 1.0 mL/min[11][12]
Column Temperature Ambient
Detection Wavelength 254 nm[11][12]
Injection Volume 20 µL

Sample Preparation (from Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., cinchonidine).

  • Add 1 mL of 1 M NaOH to alkalinize the sample.

  • Add 5 mL of an extraction solvent (e.g., a mixture of ether, dichloromethane, and isopropanol).

  • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Protocol 2: Normal-Phase HPLC with Fluorescence Detection

This method offers high sensitivity, particularly for biological samples where analyte concentrations can be low. Fluorescence detection provides greater selectivity compared to UV detection.[5][8]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, and fluorescence detector

  • Silica column[5][8]

  • Methanol (HPLC grade)

  • 1 N Ammonium nitrate (B79036) solution

  • 2 N Ammonium hydroxide (B78521) solution

  • Reference standards for quinidine and its metabolites

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol:1 N Ammonium Nitrate:2 N Ammonium Hydroxide (28:1:1 v/v)[5][8]
Flow Rate 2.0 mL/min
Column Temperature Ambient
Fluorescence Detection Excitation: 340 nm, Emission: 425 nm[10]
Injection Volume 50 µL

Sample Preparation (from Plasma):

  • To 1 mL of plasma, add an internal standard.

  • Add 1 mL of 1 M NaOH.

  • Add 6 mL of benzene (B151609) and vortex for 30 seconds.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Freeze the aqueous layer in a dry ice-acetone bath.

  • Decant the organic (benzene) layer into a clean tube.

  • Evaporate the benzene to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

Quantitative Data Summary

The following table summarizes typical retention times for quinidine and its metabolites obtained using different HPLC methods. Note that retention times can vary depending on the specific column, system, and laboratory conditions.[16][17]

CompoundMethod 1 (Reversed-Phase) Retention Time (min)Method 2 (Normal-Phase) Retention Time (min)
Quinidine~9.0~6.5
3-Hydroxyquinidine~7.5~8.0
2'-oxoquinidinone~6.0~10.5
Quinidine-N-Oxide~5.2~4.5
Dihydroquinidine (common impurity)~9.5~6.0

Logical Relationship in Chromatographic Separation

The separation of quinidine and its metabolites on an HPLC column is governed by their physicochemical properties and their interactions with the stationary and mobile phases. In reversed-phase HPLC, more polar compounds elute earlier, while in normal-phase HPLC, less polar compounds elute earlier.

SeparationPrinciple cluster_rp Reversed-Phase HPLC (Non-polar stationary phase) cluster_np Normal-Phase HPLC (Polar stationary phase) RP_Elution Elution Order (Increasing Retention Time) RP_Metabolite4 Quinidine-N-Oxide (More Polar) RP_Metabolite3 2'-oxoquinidinone RP_Metabolite1 3-Hydroxyquinidine RP_Quinidine Quinidine RP_DHQ Dihydroquinidine (Less Polar) NP_Elution Elution Order (Increasing Retention Time) NP_Metabolite4 Quinidine-N-Oxide (More Polar) NP_DHQ Dihydroquinidine (Less Polar) NP_Quinidine Quinidine NP_Metabolite1 3-Hydroxyquinidine NP_Metabolite3 2'-oxoquinidinone

Caption: Elution order based on polarity.

Conclusion

The HPLC methods described provide robust and reliable approaches for the separation and quantification of quinidine and its major metabolites. The choice between reversed-phase and normal-phase chromatography will depend on the specific requirements of the analysis, including the desired sensitivity and the complexity of the sample matrix. Proper sample preparation is paramount to achieving accurate and reproducible results. These protocols serve as a detailed guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry.

References

Application Note: Development of a UPLC-MS/MS Assay for (3S)-3-hydroxyquinine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of (3S)-3-hydroxyquinine, the major metabolite of the antimalarial drug quinine (B1679958), in human plasma. The straightforward "dilute-and-shoot" sample preparation protocol, coupled with a rapid 2.5-minute gradient elution, makes this assay suitable for high-throughput clinical and pharmacokinetic studies. The method was developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.

Introduction

Quinine is a cornerstone in the treatment of severe malaria. Its clinical efficacy and potential toxicity are closely linked to its metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, which converts quinine to (3S)-3-hydroxyquinine.[1][2] Monitoring the plasma concentrations of both the parent drug and its major metabolite is crucial for therapeutic drug monitoring and pharmacokinetic assessments.[3] This application note presents a validated UPLC-MS/MS method for the accurate and precise quantification of (3S)-3-hydroxyquinine in human plasma.

Experimental

Materials and Reagents
  • (3S)-3-hydroxyquinine reference standard

  • Quinine reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

  • Formic acid (LC-MS grade)

  • Ammonium bicarbonate (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • Waters ACQUITY UPLC System

  • Waters Xevo TQ-S Mass Spectrometer

  • ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm)

UPLC Conditions
ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Run Time 2.5 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.5595
2.0595
2.1955
2.5955
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 35 V
Source Temperature 120 °C
Desolvation Temp. 550 °C
Cone Gas Flow 30 L/Hr
Desolvation Gas Flow 1000 L/Hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(3S)-3-hydroxyquinine341.2160.1
Quinine325.2136.1
Internal Standard (IS)User DefinedUser Defined

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of (3S)-3-hydroxyquinine, quinine, and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (3S)-3-hydroxyquinine and quinine stock solutions in a 50:50 methanol:water mixture to create working standards for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve ranging from 1.00 to 20.00 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 3, 10, and 18 ng/mL).

Sample Preparation Protocol
  • To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard solution (in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new vial for UPLC-MS/MS analysis.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[4][5][6]

Linearity

The calibration curve was linear over the concentration range of 1.00 to 20.00 ng/mL for (3S)-3-hydroxyquinine, with a coefficient of determination (R²) greater than 0.995.[7]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of the QC samples on three separate days.[7]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Low3.00< 10%< 10%± 10%
Medium10.00< 10%< 10%± 10%
High18.00< 10%< 10%± 10%

Visualizations

Metabolic Pathway of Quinine

metabolic_pathway Quinine Quinine Hydroxyquinine (3S)-3-hydroxyquinine (Major Metabolite) Quinine->Hydroxyquinine CYP3A4 Other_Metabolites Other Minor Metabolites Quinine->Other_Metabolites Other CYPs

Caption: Metabolic conversion of Quinine to (3S)-3-hydroxyquinine.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (200 µL in Acetonitrile) Plasma_Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection UPLC->MSMS Data_Processing Data Processing & Quantification MSMS->Data_Processing

References

Application Notes and Protocols for Analyzing 3-Hydroxyquinidine in Plasma or Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinidine (B22111) is the major active metabolite of quinidine (B1679956), a class Ia antiarrhythmic agent. Accurate quantification of 3-hydroxyquinidine in plasma or serum is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the most common sample preparation techniques used to extract 3-hydroxyquinidine from biological matrices prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). The choice of sample preparation method is critical for removing interfering substances like proteins and phospholipids, thereby enhancing the accuracy, precision, and sensitivity of the analytical method.

Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, minimize matrix effects, and concentrate the analyte if necessary. The most frequently employed techniques for 3-hydroxyquinidine analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from plasma or serum.[1] It involves the addition of a water-miscible organic solvent or an acid to the sample, which denatures and precipitates the proteins.[1][2] Acetonitrile (B52724) and methanol (B129727) are the most commonly used solvents for this purpose.[3]

Advantages:

  • Simple and fast procedure.

  • Requires minimal method development.

  • Cost-effective.

Disadvantages:

  • May result in a less clean sample compared to LLE or SPE.

  • Potential for ion suppression or enhancement in LC-MS analysis due to remaining matrix components.

  • Analyte may be co-precipitated with the proteins.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a separation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase. For 3-hydroxyquinidine, which is a basic compound, alkalinizing the plasma or serum sample enhances its extraction into an organic solvent.[1] Solvents like toluene (B28343) and benzene (B151609) have been historically used for the extraction of quinidine and its metabolites.[1][5]

Advantages:

  • Provides a cleaner sample extract than PPT.

  • Can concentrate the analyte.

  • Well-established and understood technique.

Disadvantages:

  • Can be more time-consuming and labor-intensive than PPT.

  • Requires the use of organic solvents, which may have safety and environmental concerns.

  • Formation of emulsions can be problematic.[6]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties.[7] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For quinidine and its metabolites, reversed-phase SPE cartridges, such as Oasis HLB, are often used.[3][8]

Advantages:

  • Provides the cleanest sample extracts.

  • High recovery and reproducibility.

  • Amenable to automation for high-throughput analysis.[8]

  • Can effectively concentrate the analyte.

Disadvantages:

  • Method development can be more complex and time-consuming.

  • Higher cost per sample compared to PPT and LLE.

Data Presentation

The following table summarizes quantitative data from various studies on the sample preparation of quinidine and its metabolites, including 3-hydroxyquinidine. This allows for a comparison of the performance of different techniques.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte(s) QuinidineQuinidine, (3S)-3-HydroxyquinidineQuinidine
Matrix Human PlasmaHuman SerumHuman Plasma
Precipitating/Extraction Solvent Methanol[3]Benzene[1]Oasis HLB cartridges[3]
Recovery (%) 92.5 - 129.5[3]~60 for 3-hydroxyquinidine (under specific fluorometric assay conditions)[1]97.1 - 99.4[8]
Intra-day Precision (CV%) < 7.9[3]2 (Quinidine), 6 (3-Hydroxyquinidine)[1]Not Reported
Inter-day Precision (CV%) < 8.9[3]Not ReportedNot Reported
Lower Limit of Quantification (LLOQ) 0.33 µg/mL[3]5 ng/mL[1]Not Reported

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) using Acetonitrile

This protocol is a general procedure and may require optimization for specific applications.

  • Sample Thawing: Thaw frozen plasma or serum samples at room temperature.[9]

  • Homogenization: Vortex the thawed samples to ensure homogeneity.[9]

  • Internal Standard Addition: To a 100 µL aliquot of the plasma or serum sample in a microcentrifuge tube, add 50 µL of the internal standard (IS) solution.

  • Protein Precipitation: Add 250 µL of cold acetonitrile to the sample.[9] The recommended ratio of acetonitrile to serum is typically 3:1 (v/v).[10]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,800 rpm) for 5-10 minutes to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase used for the LC-MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

PPT_Workflow cluster_sample Sample Handling cluster_precipitation Precipitation cluster_separation Separation cluster_final Final Preparation thaw Thaw Plasma/Serum vortex1 Vortex Sample thaw->vortex1 add_is Add Internal Standard vortex1->add_is add_acn Add Acetonitrile add_is->add_acn vortex2 Vortex Mixture add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate (Optional) transfer->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS reconstitute->inject

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on the principle of extracting 3-hydroxyquinidine from an alkalinized aqueous matrix into an organic solvent.[1]

  • Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of plasma or serum into a glass extraction tube.[5]

  • Internal Standard Addition: Add a known amount of a suitable internal standard.

  • Alkalinization: Add a small volume of a basic solution (e.g., 1N NaOH) to raise the pH of the sample. The exact volume should be optimized to ensure the desired pH is reached.

  • Addition of Extraction Solvent: Add a precise volume of the organic extraction solvent (e.g., toluene).[5]

  • Extraction: Cap the tube and vortex or mechanically shake for a specified time (e.g., 5-10 minutes) to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 3000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_phase_sep Phase Separation cluster_final_prep Final Preparation aliquot Aliquot Plasma/Serum add_is Add Internal Standard aliquot->add_is alkalinize Alkalinize Sample add_is->alkalinize add_solvent Add Organic Solvent alkalinize->add_solvent vortex_shake Vortex/Shake add_solvent->vortex_shake centrifuge Centrifuge vortex_shake->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate Solvent transfer_organic->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS reconstitute->inject

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE) - General Procedure

This is a general protocol for reversed-phase SPE and will require optimization of the specific sorbent, wash, and elution solvents for 3-hydroxyquinidine.

  • Cartridge Conditioning: Condition the SPE cartridge by passing a specified volume of methanol followed by water or an appropriate buffer through the sorbent bed. This activates the stationary phase.

  • Sample Loading: Dilute the plasma or serum sample with an aqueous buffer (the pH may need adjustment) and load it onto the conditioned SPE cartridge. The flow rate should be slow and controlled to ensure efficient retention of the analyte.

  • Washing: Wash the cartridge with a weak solvent (e.g., a mixture of water and a small percentage of organic solvent) to remove unretained matrix components. The wash solvent should be strong enough to elute interferences but not the analyte of interest.

  • Elution: Elute the 3-hydroxyquinidine from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction_process Extraction Process cluster_elution_collection Elution & Collection cluster_final_steps Final Steps condition_methanol Condition with Methanol condition_water Equilibrate with Water condition_methanol->condition_water load_sample Load Sample condition_water->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge elute_analyte Elute Analyte wash_cartridge->elute_analyte evaporate Evaporate Eluate elute_analyte->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS reconstitute->inject

Solid-Phase Extraction Workflow

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Quinidine using (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956) is a class IA antiarrhythmic agent used in the treatment of various cardiac arrhythmias.[1] Due to its narrow therapeutic index, significant inter-patient pharmacokinetic variability, and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of quinidine is essential to optimize efficacy while minimizing toxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy.[3][4]

A critical component of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] (3S)-3-Hydroxy Quinidine-vinyl-d3 is the deuterated analog of (3S)-3-hydroxyquinidine, the major active metabolite of quinidine.[7][8][9] Its physicochemical properties are nearly identical to the endogenous metabolite, allowing it to effectively compensate for variations in sample preparation and instrument response, thereby ensuring accurate quantification of quinidine and its metabolite.[5][6]

These application notes provide a comprehensive protocol for the quantification of quinidine and its major metabolite, (3S)-3-hydroxyquinidine, in human plasma using this compound as an internal standard.

Metabolic Pathway of Quinidine

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its major active metabolite, (3S)-3-hydroxyquinidine.[1][5] Understanding this pathway is crucial for interpreting TDM results, as the metabolite also possesses antiarrhythmic activity.[8]

Quinidine_Metabolism Quinidine Metabolism Quinidine Quinidine Enzyme CYP3A4 (Liver) Quinidine->Enzyme Metabolite (3S)-3-Hydroxyquinidine (Active Metabolite) Enzyme->Metabolite Hydroxylation

Caption: Metabolic conversion of Quinidine to (3S)-3-Hydroxyquinidine.

Experimental Protocol: LC-MS/MS Assay for Quinidine and (3S)-3-Hydroxyquinidine

This protocol outlines a method for the simultaneous quantification of quinidine and (3S)-3-hydroxyquinidine in human plasma.

Materials and Reagents
  • Quinidine reference standard

  • (3S)-3-Hydroxyquinidine reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • LC vials

Instrumentation
  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • A C18 reverse-phase HPLC column is recommended.[10]

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of quinidine, (3S)-3-hydroxyquinidine, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the quinidine and (3S)-3-hydroxyquinidine stock solutions in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 methanol:water.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in plasma TDM.[10][11]

Sample_Prep_Workflow Sample Preparation Workflow cluster_prep Steps Start 1. Plasma Sample (50 µL) Add_IS 2. Add Internal Standard (10 µL of 100 ng/mL this compound) Start->Add_IS Vortex1 3. Vortex Add_IS->Vortex1 Add_ACN 4. Add Acetonitrile with 0.1% Formic Acid (150 µL) Vortex1->Add_ACN Vortex2 5. Vortex Vigorously (1 minute) Add_ACN->Vortex2 Centrifuge 6. Centrifuge (14,000 x g for 10 min) Vortex2->Centrifuge Supernatant 7. Transfer Supernatant to LC Vial Centrifuge->Supernatant End 8. Ready for LC-MS/MS Analysis Supernatant->End

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method Parameters

The following are representative LC-MS/MS parameters. Instrument-specific optimization is recommended.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Quinidine325.2158.1100
(3S)-3-Hydroxyquinidine341.2174.1100
This compound (IS) 344.2 174.1 100

Note: The MRM transition for this compound is predicted based on a +3 Da shift in the precursor ion due to deuteration, with the product ion remaining the same as the non-deuterated metabolite.

Data Analysis and Validation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio
50.025
100.051
500.248
1000.505
5002.510
10005.025
200010.150
Correlation Coefficient (r²)> 0.995
Accuracy and Precision

The accuracy and precision of the assay should be evaluated using quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Table 4: Assay Validation Summary

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 15< 10%< 10%90 - 110%
Medium 750< 10%< 10%90 - 110%
High 1500< 10%< 10%90 - 110%

Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.

TDM Assay Workflow

The entire process from sample receipt to reporting of results should follow a standardized workflow to ensure consistency and reliability.

TDM_Workflow Therapeutic Drug Monitoring (TDM) Workflow cluster_workflow Process Flow Sample_Receipt 1. Sample Receipt (Patient Plasma) Sample_Prep 2. Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Prep LCMS_Analysis 3. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing 4. Data Processing (Integration & Calibration) LCMS_Analysis->Data_Processing Review_QC 5. QC Review (Acceptance Criteria Check) Data_Processing->Review_QC Report_Results 6. Report Results (Concentration in ng/mL) Review_QC->Report_Results

References

Mass Spectrometry Fragmentation and LC-MS/MS Protocol for (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed examination of the expected electrospray ionization (ESI) mass spectrometry fragmentation pattern of (3S)-3-Hydroxy Quinidine-vinyl-d3, a deuterated metabolite of the antiarrhythmic drug quinidine. Understanding the fragmentation of this stable isotope-labeled internal standard is crucial for its use in quantitative bioanalytical assays. This document outlines a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its analysis and presents the predicted fragmentation pathways. The methodologies and data are intended to guide researchers, scientists, and drug development professionals in developing robust analytical methods for pharmacokinetic and drug metabolism studies.

Introduction

Quinidine is a class Ia antiarrhythmic agent and a classic cinchona alkaloid. Its major active metabolite is (3S)-3-hydroxyquinidine, formed through biotransformation.[1][2] In quantitative analysis using mass spectrometry, stable isotope-labeled compounds serve as ideal internal standards due to their similar chemical properties and chromatographic retention times to the analyte, while being distinguishable by their mass-to-charge ratio (m/z).

This compound is a deuterated analog of the primary metabolite. The incorporation of three deuterium (B1214612) atoms on the vinyl group provides a +3 Da mass shift, enabling its use as an internal standard for the quantification of (3S)-3-hydroxyquinidine. Electrospray ionization (ESI) is a mild ionization technique that typically yields an intact protonated molecule ([M+H]⁺).[3] Tandem mass spectrometry (MS/MS) is then used to induce and analyze characteristic fragmentation, providing specificity and sensitivity for quantification.[4] This note details the predicted fragmentation pattern and a suitable LC-MS/MS protocol for analysis.

Predicted Fragmentation Pattern

The fragmentation of this compound is predicted based on the known fragmentation of cinchona alkaloids and the structural modifications (hydroxylation and deuteration).[3][5] The molecular weight of unlabeled (3S)-3-hydroxyquinidine is 340.42 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 341.4. The addition of three deuterium atoms in place of three hydrogen atoms on the vinyl group results in a molecular weight of 343.44 g/mol for this compound, yielding a precursor ion [M+H]⁺ at m/z 344.4.

Upon collision-induced dissociation (CID), the molecule is expected to undergo several key fragmentations:

  • Loss of Water (H₂O): The presence of the hydroxyl group at the C3 position and the C9 position makes the neutral loss of water (18 Da) a highly probable fragmentation pathway.[6]

  • Cleavage of the C8-C9 bond: This is a characteristic fragmentation direction for iso-cinchona alkaloids, leading to the formation of the quinoline (B57606) core fragment.[3]

  • Fragments containing the quinuclidine (B89598) ring: Cleavage can also result in fragments that retain the deuterated vinyl group on the quinuclidine portion of the molecule.

The predicted major product ions for both the labeled internal standard and its unlabeled analyte are summarized below.

Table 1: Predicted Precursor and Product Ions for (3S)-3-Hydroxy Quinidine and its d3-labeled analog.

Analyte / Internal StandardPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Proposed Neutral Loss / Fragment Structure
(3S)-3-Hydroxy Quinidine341.4323.4[M+H - H₂O]⁺
183.1Cleavage yielding quinuclidine ring fragment
159.1Quinoline core fragment
This compound 344.4 326.4 [M+H - H₂O]⁺
186.1 Cleavage yielding d3-quinuclidine ring fragment
159.1 Quinoline core fragment (unlabeled)

Recommended Analytical Protocol

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation used.

3.1. Sample Preparation (Plasma)

A protein precipitation extraction is often sufficient for plasma samples.[4]

  • To 100 µL of plasma sample, add 20 µL of a working solution of this compound (in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[4]

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

3.2. Liquid Chromatography (LC) Conditions

A reversed-phase separation on a C18 column is recommended.[4][7]

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B and re-equilibrate for 1.5 min
Injection Volume 5 µL
Column Temperature 40°C

3.3. Mass Spectrometry (MS) Conditions

The analysis should be performed on a triple quadrupole mass spectrometer in positive ion ESI mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Nebulizer Gas Nitrogen, 3 Bar
MRM Transitions See Table 2

Table 2: Suggested MRM Transitions for Quantification and Confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
(3S)-3-Hydroxy Quinidine341.4323.4Quantifier
341.4183.1Qualifier
This compound344.4326.4Quantifier (IS)
344.4186.1Qualifier (IS)

Visualized Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative bioanalytical workflow using this method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (Positive ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify G cluster_frags Collision-Induced Dissociation (CID) Parent Precursor Ion [M+H]⁺ This compound m/z = 344.4 Frag1 Product Ion m/z = 326.4 Parent->Frag1  - H₂O (18 Da) Frag2 Product Ion (d3-Quinuclidine) m/z = 186.1 Parent->Frag2  Cleavage Frag3 Product Ion (Quinoline) m/z = 159.1 Parent->Frag3  Cleavage

References

In Vitro Metabolism of Quinidine Using Human Liver Microsomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class I antiarrhythmic agent, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] Understanding its metabolic profile is crucial for predicting drug-drug interactions and assessing inter-individual variability in clinical response. In vitro studies using human liver microsomes (HLMs) are a cornerstone for characterizing the metabolic pathways of drugs like quinidine. HLMs are a subcellular fraction of the liver that is enriched in CYP enzymes, making them an excellent model for studying Phase I metabolism.[2][3]

This document provides detailed application notes and protocols for studying the in vitro metabolism of quinidine using human liver microsomes. It covers the primary metabolic pathways, enzyme kinetics, and potential for drug-drug interactions.

Metabolic Pathways of Quinidine

The primary metabolic pathways of quinidine in human liver microsomes involve hydroxylation and N-oxidation. The major metabolite formed is (3S)-3-hydroxyquinidine (3-OH-Q), a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoform.[4][5] Another notable metabolite is quinidine N-oxide (Q-N-OX).[4] While CYP3A4 is the main enzyme responsible for 3-OH-Q formation, the N-oxidation of quinidine can also be catalyzed to a lesser extent by other CYP isoforms, such as CYP2C9 and CYP2E1.[4]

Because of its high specificity, the formation of (3S)-3-hydroxyquinidine is often used as a selective biomarker for CYP3A4 activity in in vitro systems.[4]

Quinidine_Metabolism Quinidine Quinidine 3-OH-Quinidine 3-OH-Quinidine Quinidine->3-OH-Quinidine CYP3A4 (major) Quinidine_N-Oxide Quinidine N-Oxide Quinidine->Quinidine_N-Oxide CYP3A4, CYP2C9, CYP2E1

Quinidine Metabolic Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data for quinidine metabolism in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for Quinidine Metabolite Formation

MetaboliteVmax (nmol/mg/h)Km (µM)Primary EnzymeReference
(3S)-3-hydroxyquinidine74.474.2CYP3A4[4]
Quinidine N-oxide (low affinity)15.976.1CYP3A4[4]

Table 2: Inhibition of Quinidine Metabolism

InhibitorMetabolite Formation InhibitedKi (µM)Reference
Ketoconazole3-OH-Quinidine, Quinidine N-OxidePotent Inhibition[4]
Itraconazole3-OH-Quinidine, Quinidine N-OxidePotent Inhibition[4]
Triacetyloleandomycin3-OH-Quinidine, Quinidine N-OxidePotent Inhibition[4]
QuercetinQuinidine MetabolismPotent Inhibition[6]
KaempferolQuinidine MetabolismModerate Inhibition[6]
NaringeninQuinidine MetabolismWeak Inhibition[6]

Table 3: Inhibition of Other CYP Isoforms by Quinidine and its Metabolites

CompoundInhibited EnzymeKi (µM)Reference
QuinidineCYP2D60.027[7]
3-hydroxyquinidine (B22111)CYP2D60.43 - 2.3[7]
Quinidine N-oxideCYP2D60.43 - 2.3[7]
O-desmethylquinidineCYP2D60.43 - 2.3[7]

Experimental Protocols

Determination of Kinetic Parameters (Km and Vmax) for Quinidine Metabolism

This protocol outlines the steps to determine the Michaelis-Menten constants for the formation of quinidine metabolites.

Km_Vmax_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Quinidine Stock Solutions C Pre-incubate HLM, Buffer, and Quinidine A->C B Prepare HLM and NADPH Regeneration System B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C with Agitation D->E F Terminate Reaction E->F G Sample Processing (e.g., Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Data Analysis (e.g., Lineweaver-Burk Plot) H->I

Km and Vmax Determination Workflow

Materials:

  • Human liver microsomes (pooled)

  • Quinidine

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of quinidine dilutions in the incubation buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km (e.g., 1 to 500 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL), potassium phosphate buffer, and the quinidine solution.[8]

    • Pre-incubate the mixture at 37°C for 5 minutes.[9]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range for metabolite formation.

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[10]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the formation of 3-hydroxyquinidine and quinidine N-oxide.[11][12]

  • Data Analysis:

    • Calculate the rate of metabolite formation for each quinidine concentration.

    • Plot the reaction velocity (v) against the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.[13]

CYP Inhibition Assay: Effect of Inhibitors on Quinidine Metabolism

This protocol is designed to assess the inhibitory potential of compounds on the metabolism of quinidine.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Quinidine and Inhibitor Stock Solutions C Pre-incubate HLM, Buffer, Quinidine, and Inhibitor A->C B Prepare HLM and NADPH Regeneration System B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Sample Processing F->G H LC-MS/MS Analysis G->H I Calculate IC50/Ki H->I

CYP Inhibition Assay Workflow

Materials:

  • Same as for the kinetic parameter determination protocol.

  • Test inhibitor compound(s).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of quinidine and the test inhibitor in a suitable solvent.

    • Use a fixed concentration of quinidine, typically at or below its Km value.

    • Prepare a series of dilutions of the test inhibitor.

  • Incubation:

    • In separate tubes, combine the human liver microsomes, potassium phosphate buffer, the fixed concentration of quinidine, and varying concentrations of the test inhibitor.

    • Include a control incubation without the inhibitor.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reactions by adding the NADPH regenerating system.

    • Incubate at 37°C for a time that ensures linear metabolite formation in the control group.

    • Terminate the reactions with a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the previous protocol to quantify the formation of the primary metabolite (e.g., 3-hydroxyquinidine).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolite formation) from the resulting sigmoidal curve.

    • If the mechanism of inhibition is to be determined, the experiment should be repeated with multiple substrate concentrations to calculate the inhibition constant (Ki).

Analytical Methodology: LC-MS/MS

The quantification of quinidine and its metabolites is typically performed using a sensitive and selective analytical method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS).[11][12][14]

General LC-MS/MS Parameters:

  • Column: A C18 reverse-phase column is commonly used.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[11][12]

  • Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[12]

Conclusion

The in vitro metabolism of quinidine in human liver microsomes is a well-characterized process, primarily driven by CYP3A4-mediated 3-hydroxylation. The protocols and data presented here provide a comprehensive guide for researchers to investigate the metabolic profile of quinidine and to assess its potential for drug-drug interactions. These studies are essential for the preclinical evaluation of new chemical entities and for understanding the clinical pharmacology of existing drugs.

References

Troubleshooting & Optimization

How to improve peak resolution between quinidine and 3-hydroxyquinidine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution between quinidine (B1679956) and its primary metabolite, 3-hydroxyquinidine (B22111), in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating quinidine and 3-hydroxyquinidine?

A1: The primary challenge lies in their structural similarity. 3-hydroxyquinidine is a metabolite of quinidine, differing by only a hydroxyl group. This small difference results in similar physicochemical properties, making their separation by chromatography challenging. Furthermore, as diastereomers, they require specific chiral or highly selective stationary phases and optimized mobile phase conditions to achieve baseline resolution.

Q2: What type of HPLC column is best suited for this separation?

A2: Both reversed-phase and normal-phase columns have been successfully used. Reversed-phase columns, particularly C18, are common for the analysis of quinidine and its metabolites.[1][2][3] However, for challenging separations of these diastereomers, chiral stationary phases can offer superior selectivity. The choice of the column will significantly influence the mobile phase composition.

Q3: What detection method is most appropriate for quinidine and 3-hydroxyquinidine?

A3: Fluorescence detection is highly sensitive and selective for these compounds and is frequently reported in the literature.[1][4][5][6] Ultraviolet (UV) detection is also a viable option.[7]

Troubleshooting Guide: Improving Peak Resolution

Poor resolution between quinidine and 3-hydroxyquinidine is a common issue. The following troubleshooting guide provides a systematic approach to address this problem.

Initial Checks
  • System Suitability: Before troubleshooting, ensure your HPLC system passes standard system suitability tests (e.g., plate count, tailing factor, and reproducibility).

  • Standard Purity: Verify the purity of your quinidine and 3-hydroxyquinidine standards.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak resolution between quinidine and 3-hydroxyquinidine.

Troubleshooting Workflow for Peak Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Adjustment cluster_column_chem Column Chemistry Evaluation start Poor Resolution Observed mobile_phase Optimize Mobile Phase start->mobile_phase organic_modifier Adjust Organic Modifier % mobile_phase->organic_modifier Start with small adjustments column_params Adjust Column Parameters flow_rate Decrease Flow Rate column_params->flow_rate column_chem Evaluate Column Chemistry new_column Try a New Column (Same Type) column_chem->new_column good_resolution Resolution Achieved organic_modifier->good_resolution ph Modify Mobile Phase pH organic_modifier->ph ph->good_resolution buffer Change Buffer Concentration/Type ph->buffer buffer->column_params If resolution is still poor buffer->good_resolution flow_rate->good_resolution temperature Adjust Temperature flow_rate->temperature temperature->column_chem If further improvement is needed temperature->good_resolution new_column->good_resolution diff_column Select a Different Stationary Phase (e.g., Chiral) new_column->diff_column diff_column->good_resolution

Caption: A workflow diagram for troubleshooting poor HPLC peak resolution.

Detailed Troubleshooting Steps

1. Mobile Phase Optimization

  • Adjusting the Organic Modifier Percentage:

    • Issue: Co-elution or very close elution of peaks.

    • Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve resolution. Make small, incremental changes (e.g., 1-2%) to observe the effect.

  • Modifying the Mobile Phase pH:

    • Issue: Poor peak shape (tailing or fronting) and inadequate separation.

    • Solution: The ionization state of quinidine and 3-hydroxyquinidine is pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase can alter their retention characteristics differently, thus improving separation. Explore a pH range around the pKa values of the analytes, ensuring the pH is compatible with the column chemistry.

  • Changing the Buffer Concentration or Type:

    • Issue: Inconsistent retention times and poor peak shape.

    • Solution: The buffer concentration can influence ionic interactions with the stationary phase. If using an ion-pairing agent, its concentration is critical. Consider changing the buffer salt (e.g., from phosphate (B84403) to formate) to see if it impacts selectivity.

2. Adjusting Column Parameters

  • Decreasing the Flow Rate:

    • Issue: Broad peaks and insufficient time for separation.

    • Solution: A lower flow rate increases the residence time of the analytes in the column, allowing for more interactions with the stationary phase and potentially leading to better resolution. This can, however, lead to longer run times and broader peaks due to diffusion.

  • Adjusting the Column Temperature:

    • Issue: Poor resolution and changes in peak shape.

    • Solution: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can improve peak efficiency. Conversely, a lower temperature may increase retention and improve resolution in some cases.

3. Evaluating Column Chemistry

  • Trying a New Column of the Same Type:

    • Issue: Gradual loss of resolution over time.

    • Solution: Columns degrade with use. If you have an older column, replacing it with a new one of the same chemistry may restore the original separation performance.

  • Selecting a Different Stationary Phase:

    • Issue: Inability to achieve baseline separation despite optimizing mobile phase and column parameters.

    • Solution: The selectivity of the stationary phase is a critical factor. If a standard C18 column is not providing adequate resolution, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase). For diastereomers like quinidine and 3-hydroxyquinidine, a chiral stationary phase may be necessary to achieve complete separation.

Data Presentation: HPLC Method Comparison

The following table summarizes various reported HPLC methods for the separation of quinidine and 3-hydroxyquinidine, providing a starting point for method development and troubleshooting.

Parameter Method 1 Method 2 Method 3
Column Reversed-phase C18SilicaReversed-phase
Mobile Phase Acetonitrile, 0.05 M Ammonium (B1175870) Formate (B1220265) (pH 2.0)Methanol, 1 N Ammonium Nitrate, 2 N Ammonium Hydroxide (B78521)Not specified
Detection Fluorescence (Ex: 340 nm, Em: 425 nm)[2]Fluorescence[4][6]Fluorescence or Absorbance[5]
Reference Journal of Chromatography B[2]Journal of Analytical Toxicology[4][6]Clinica Chimica Acta[5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Fluorescence Detection

This protocol is based on a method for the determination of quinine (B1679958) and quinidine, which can be adapted for quinidine and its metabolite.[2]

  • Preparation of Mobile Phase:

    • Prepare a 0.05 M solution of ammonium formate in HPLC-grade water.

    • Adjust the pH of the ammonium formate solution to 2.0 with ortho-phosphoric acid.

    • The mobile phase consists of a mixture of the pH 2.0 ammonium formate buffer and acetonitrile (e.g., in a 93.5:6.5 v/v ratio). The exact ratio may need optimization.[2]

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min (can be adjusted to optimize resolution).

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.[2]

  • Sample Preparation:

    • Samples (e.g., plasma) are typically subjected to a liquid-liquid or solid-phase extraction to remove interfering substances.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peaks corresponding to quinidine and 3-hydroxyquinidine based on their retention times compared to pure standards.

Protocol 2: Normal-Phase HPLC

This protocol is based on a method for separating quinidine and its metabolites.[4][6]

  • Preparation of Mobile Phase:

    • The mobile phase consists of methanol, 1 N ammonium nitrate, and 2 N ammonium hydroxide in a ratio of 28:1:1 (v/v/v).[4][6]

    • Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Column: Silica column.[4][6]

    • Flow Rate: Optimize for best resolution (e.g., start at 1.0 mL/min).

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection: Fluorescence detector.

  • Sample Preparation:

    • Similar to the reversed-phase method, sample extraction is required.

  • Analysis:

    • Inject the extracted sample and analyze as described for the reversed-phase method.

Visualization of Key Relationships

The following diagram illustrates the metabolic relationship between quinidine and 3-hydroxyquinidine.

Metabolic Pathway quinidine Quinidine hydroxyquinidine 3-Hydroxyquinidine quinidine->hydroxyquinidine Metabolism (Hydroxylation)

Caption: The metabolic conversion of quinidine to 3-hydroxyquinidine.

References

Overcoming matrix effects in the bioanalysis of (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of (3S)-3-Hydroxy Quinidine-vinyl-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. Common interferences in biological matrices include phospholipids, salts, and proteins.

Q2: How does using a deuterated internal standard like this compound help in mitigating matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects. Because this compound is chemically almost identical to the non-labeled analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the most common causes of poor data quality when using this compound as an internal standard?

A4: Common issues include:

  • Inadequate sample preparation: Failure to remove a significant portion of matrix components can overwhelm the compensatory ability of the internal standard.

  • Chromatographic co-elution with interfering substances: If the analyte and internal standard separate slightly due to the isotopic effect and an interfering peak co-elutes with only one of them, the ratio will be skewed.

  • Internal standard instability: Deuterium atoms can sometimes exchange with protons in the solvent, especially at certain pH values or temperatures, leading to a loss of the deuterated signal and an increase in the non-deuterated analyte signal.

  • Contamination of the internal standard: The deuterated standard may contain a small amount of the non-deuterated analyte, which can affect accuracy, particularly at low concentrations.

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The matrix factor (MF) can be quantitatively assessed using a post-extraction addition experiment.[2] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples

Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value). What could be the cause and how can I fix it?

Answer: This is a common indicator of uncompensated matrix effects.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Accuracy/Precision Start Start Verify_IS_Performance Verify Internal Standard Performance Start->Verify_IS_Performance Assess_Matrix_Effect Quantitatively Assess Matrix Factor Verify_IS_Performance->Assess_Matrix_Effect Improve_Sample_Prep Improve Sample Preparation Assess_Matrix_Effect->Improve_Sample_Prep Optimize_Chromatography Optimize Chromatography Improve_Sample_Prep->Optimize_Chromatography Dilute_Sample Dilute Sample (if sensitivity allows) Optimize_Chromatography->Dilute_Sample End End Dilute_Sample->End

Caption: Troubleshooting workflow for poor accuracy and precision.

Recommended Actions:

  • Verify Internal Standard Performance: Check the peak area of this compound across all samples. High variability suggests it is not adequately compensating for the matrix effect.

  • Assess Matrix Factor: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

  • Improve Sample Preparation: This is the most effective way to combat matrix effects. Consider more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of a simple protein precipitation (PPT).

  • Optimize Chromatography: Modify your chromatographic method (e.g., change the column, mobile phase, or gradient) to separate the analyte from co-eluting matrix components.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.

Issue 2: Inconsistent or Unexpectedly Low/High Internal Standard Response

Question: The peak area of my this compound is highly variable between samples. Why is this happening?

Answer: This can be due to several factors related to the internal standard itself or its interaction with the matrix.

Troubleshooting Workflow:

cluster_1 Troubleshooting Inconsistent IS Response Start Start Check_IS_Purity Check IS Purity & Concentration Start->Check_IS_Purity Evaluate_IS_Stability Evaluate IS Stability (Isotope Exchange) Check_IS_Purity->Evaluate_IS_Stability Optimize_Extraction Optimize Extraction Recovery Evaluate_IS_Stability->Optimize_Extraction End End Optimize_Extraction->End

Caption: Troubleshooting workflow for inconsistent internal standard response.

Recommended Actions:

  • Check Internal Standard Purity and Concentration: Ensure the stock and working solutions of this compound were prepared correctly. Verify the purity of the standard to ensure it is free from significant amounts of the non-deuterated form.

  • Evaluate Internal Standard Stability: Investigate the possibility of deuterium-hydrogen exchange. This is more likely to occur at extreme pH values or elevated temperatures. Ensure samples are kept cool in the autosampler.

  • Optimize Extraction Recovery: Inconsistent recovery of the internal standard during sample preparation can lead to variable responses. Ensure the chosen extraction method is robust and reproducible.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques for plasma samples.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect Reduction Low to MediumMedium to HighHigh
Analyte Recovery (%) > 90% (for Quinidine)60-80% (for Quinidine (B1679956) & 3-OH-Quinidine)[3]> 97% (for Quinidine)
Selectivity LowMediumHigh
Throughput HighMediumMedium to High (with automation)
Cost per Sample LowLow to MediumHigh
Overall Recommendation Suitable for early-stage discovery where speed is critical, but may not be sufficient for regulated bioanalysis due to higher matrix effects.A good balance of cost and selectivity, effective at removing many interferences.The gold standard for removing matrix interferences, providing the cleanest extracts and highest data quality.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated method. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

Workflow for Assessing Matrix Factor and Recovery:

cluster_2 Workflow for Matrix Factor & Recovery Assessment Prepare_Sets Prepare Sample Sets (A, B, C) Analyze Analyze by LC-MS/MS Prepare_Sets->Analyze Calculate Calculate Matrix Factor & Recovery Analyze->Calculate Evaluate Evaluate Results Calculate->Evaluate

Caption: Workflow for assessing matrix factor and recovery.

Protocol 2: Protein Precipitation (PPT)

Objective: A quick and simple method for removing the majority of proteins from plasma samples.

Materials:

  • Human plasma

  • Acetonitrile (ACN) containing 1% formic acid

  • This compound working solution

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the appropriate volume of this compound working solution.

  • Add 300 µL of cold ACN with 1% formic acid.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

Objective: To separate the analyte from the aqueous matrix into an organic solvent, providing a cleaner extract than PPT.

Materials:

  • Human plasma

  • This compound working solution

  • Ammonium (B1175870) hydroxide (B78521) or other base to adjust pH

  • Extraction solvent (e.g., a mixture of ether, dichloromethane, and isopropanol)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette 500 µL of human plasma into a glass tube.

  • Add the appropriate volume of this compound working solution.

  • Alkalinize the plasma by adding ammonium hydroxide to raise the pH > 9.

  • Add 2.5 mL of the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Protocol 4: Solid-Phase Extraction (SPE)

Objective: To achieve the highest level of sample cleanup by selectively retaining the analyte on a solid sorbent while washing away interferences.

Materials:

  • Human plasma

  • This compound working solution

  • Mixed-mode or reversed-phase SPE cartridges/plates

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol (B129727) in water)

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of water through the SPE sorbent.

  • Load: Load the pre-treated plasma sample (plasma diluted with an acidic buffer) onto the SPE plate/cartridge.

  • Wash: Pass 1 mL of 5% methanol in water through the sorbent to remove polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent for LC-MS/MS analysis.

References

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing mass spectrometry source parameters for deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for robust and accurate analyses.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated compounds used as internal standards in mass spectrometry?

A1: Deuterated standards are considered the 'gold standard' for internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1]

Q2: What is the "isotope effect" and how does it affect my analysis?

A2: The isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium (B1214612) and hydrogen. This can lead to a chromatographic shift, where the deuterated compound may elute slightly earlier in reverse-phase chromatography.[1][2] It can also potentially cause minor variations in ionization efficiency and extraction recovery.[1]

Q3: My deuterated internal standard has a poor signal. What are the common causes?

A3: Poor signal intensity for a deuterated standard can stem from several factors, including incorrect concentration, degradation of the standard during storage, or inefficient ionization.[1] It is crucial to verify the concentration of your working solution, check storage conditions, and optimize the ionization source parameters specifically for the standard.[1]

Q4: Why is the response ratio of my analyte to the deuterated internal standard inconsistent?

A4: Inconsistent analyte-to-internal standard response ratios can be caused by deuterium exchange with the solvent or matrix, differential matrix effects if the analyte and standard do not co-elute perfectly, or isotopic interference from the analyte or background ions.[1]

Q5: Can the position of the deuterium labels on the molecule impact the analysis?

A5: Yes, the position of deuterium labels is critical. The deuterium atoms should be in stable, non-exchangeable positions to prevent their loss during sample processing and analysis.[1] It is best to choose standards where deuterium is incorporated into a stable part of the carbon skeleton.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when working with deuterated compounds in mass spectrometry.

Issue 1: Poor Signal Intensity or No Peak for Deuterated Standard
  • Potential Cause: Incorrect concentration of the internal standard.

    • Troubleshooting Step: Verify the concentration of your working solution and prepare a fresh stock solution if necessary.[1]

  • Potential Cause: Degradation of the standard.

    • Troubleshooting Step: Check the storage conditions and expiration date of the standard. Prepare a fresh working solution from a new stock.

  • Potential Cause: Inefficient ionization.

    • Troubleshooting Step: Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperatures) specifically for the deuterated standard via direct infusion.[1][3]

  • Potential Cause: Instrument not properly tuned or calibrated.

    • Troubleshooting Step: Perform a full instrument tuning and calibration according to the manufacturer's recommendations.[1]

  • Potential Cause: Gas leaks in the system.

    • Troubleshooting Step: Check for leaks in the gas supply, filters, and connections, as this can lead to a loss of sensitivity.[4]

Issue 2: Inaccurate or Inconsistent Quantitative Results
  • Potential Cause: Deuterium exchange.

    • Troubleshooting Step: Ensure the deuterated standard is labeled at stable positions. Avoid highly acidic or basic conditions if the label is potentially labile.[1] Conduct a deuterium exchange experiment to confirm stability (see Experimental Protocols).

  • Potential Cause: Chromatographic separation of analyte and internal standard.

    • Troubleshooting Step: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution of the analyte and the deuterated standard.[1]

  • Potential Cause: Differential matrix effects.

    • Troubleshooting Step: If co-elution is not fully achievable, ensure the matrix effect is consistent across all samples and standards. This can be assessed by comparing the response of the standard in neat solution versus in the matrix extract.

  • Potential Cause: Isotopic interference.

    • Troubleshooting Step: Check for and subtract any contribution from the natural isotopic abundance of the analyte to the signal of the deuterated standard.[1]

  • Potential Cause: Presence of unlabeled analyte in the deuterated standard stock.

    • Troubleshooting Step: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[1]

Issue 3: In-source Fragmentation of the Deuterated Compound
  • Potential Cause: Cone voltage (fragmentor/orifice voltage) is too high.

    • Troubleshooting Step: Gradually decrease the cone voltage and monitor the abundance of the precursor ion versus any fragment ions.[2] The goal is to maximize the precursor ion signal while minimizing fragmentation.

Quantitative Data Summary

The optimal source parameters can vary significantly depending on the specific deuterated compound, the mass spectrometer, and the chromatographic conditions. The following table provides typical starting ranges for Electrospray Ionization (ESI) source parameters that should be optimized for each specific analyte and its deuterated internal standard.

ParameterTypical Range (Positive Ion Mode)Typical Range (Negative Ion Mode)Optimization Goal
Spray Voltage (V) 2000 - 40002000 - 4000Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[2]
Drying Gas Temperature (°C) 200 - 350200 - 350Optimize for efficient desolvation without causing thermal degradation of the analyte or standard.[2]
Drying Gas Flow (L/min) 4 - 124 - 12Higher flow rates can improve desolvation but may reduce sensitivity if set too high.[2]
Nebulizer Gas Pressure (psi) 20 - 6020 - 60Controls the droplet size; optimize for efficient ionization.
Cone Voltage (V) 10 - 10010 - 100Critical for ion transmission; optimize to maximize precursor ion signal and minimize in-source fragmentation.[2]

Experimental Protocols

Protocol 1: Systematic Optimization of Source Parameters by Infusion

Objective: To determine the optimal ESI source parameters for a deuterated compound and its corresponding analyte.

Methodology:

  • Prepare a solution of the analyte and the deuterated internal standard in the mobile phase at a concentration that provides a stable signal.

  • Infuse this solution directly into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min).[2][3]

  • One-Factor-at-a-Time Optimization:

    • Spray Voltage: While infusing, gradually increase the spray voltage until a stable signal is observed. Record the voltage that provides the highest and most stable signal.[2]

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity for both the analyte and the deuterated standard.[2]

    • Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions. Select the voltage that maximizes the precursor ion signal.[2]

Protocol 2: Assessment of Deuterium Exchange

Objective: To determine if the deuterium labels on the internal standard are stable under the experimental conditions.

Materials:

  • Deuterated internal standard stock solution.

  • Blank matrix (e.g., plasma, urine) known to be free of the analyte.

  • Solvents used in sample preparation and the mobile phase.

Methodology:

  • Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[1]

  • Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.[1]

  • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[1]

Visualizations

Caption: Troubleshooting workflow for optimizing mass spectrometry of deuterated compounds.

Caption: Workflow for systematic optimization of ESI source parameters via direct infusion.

References

Best practices for storage and handling of (3S)-3-Hydroxy Quinidine-vinyl-d3 to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling (3S)-3-Hydroxy Quinidine-vinyl-d3 to ensure its stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

  • As a solid: Store at -20°C for long-term stability. For short-term storage, 4°C is also acceptable. The non-deuterated analog, (3S)-hydroxy Quinidine (B1679956), has shown stability for at least four years at 4°C.[1] It is also crucial to protect the compound from light, as quinidine and its derivatives can be light-sensitive.

  • In solution: If you need to prepare a stock solution, it is advisable to store it at -20°C or below. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. The choice of solvent is also critical; methanol (B129727) or DMSO are commonly used.

Q2: How should I handle the compound upon receipt?

A2: The compound may be shipped at room temperature or on dry ice. Upon receipt, it is good practice to briefly centrifuge the vial to ensure that all the solid material is at the bottom before opening.[2] This is especially important for small quantities.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol.[1] The choice of solvent will depend on the requirements of your specific assay.

Q4: Is this compound susceptible to degradation?

Q5: Is there a risk of hydrogen-deuterium (H/D) exchange with this compound?

A5: H/D exchange is a potential concern for some deuterated compounds, especially under acidic or basic conditions. While the deuterium (B1214612) atoms on the vinyl group of this compound are generally stable, it is advisable to avoid prolonged exposure to strong acids or bases during sample preparation and analysis to minimize any potential for back-exchange.

Stability Summary

While a specific forced degradation study for this compound is not publicly available, the following table summarizes typical conditions used in such studies for pharmaceutical compounds to assess stability. These conditions can be used as a starting point for an in-house stability assessment.

Stress ConditionTypical Reagent/ParameterDurationExpected Outcome
Acid Hydrolysis 0.1 M HClUp to 72 hoursDegradation may occur, assess by chromatography.
Base Hydrolysis 0.1 M NaOHUp to 72 hoursDegradation may occur, assess by chromatography.
Oxidation 3% H₂O₂Up to 24 hoursPotential for formation of oxidation products.
Thermal 60°CUp to 7 daysAssess thermal stability of the solid form.
Photostability ICH Q1B guidelinesVariableAssess degradation upon exposure to light.

Troubleshooting Guide

Issue: Inaccurate or inconsistent quantitative results in LC-MS analysis.

Potential Cause Troubleshooting Steps
Poor Purity of Internal Standard Always use a well-characterized internal standard with a certificate of analysis.
Incomplete Co-elution of Analyte and Internal Standard Optimize chromatographic conditions (mobile phase, gradient, column) to ensure the analyte and internal standard co-elute perfectly.
Matrix Effects The use of a deuterated internal standard should minimize matrix effects. However, if issues persist, improve sample clean-up procedures or dilute the sample.
Hydrogen-Deuterium (H/D) Exchange Avoid harsh pH conditions during sample preparation and storage. If H/D exchange is suspected, investigate by incubating the internal standard in a blank matrix under your experimental conditions and monitoring for any changes.
Incorrect Preparation of Standard Solutions Ensure accurate weighing and dilution steps. Use calibrated pipettes and high-purity solvents.

Issue: Poor peak shape or low signal intensity in chromatogram.

Potential Cause Troubleshooting Steps
Degradation of the Compound Prepare fresh solutions and protect from light and extreme temperatures.
Poor Solubility Ensure the compound is fully dissolved in the chosen solvent. Sonication may be helpful.
Suboptimal LC-MS Conditions Optimize mobile phase composition, pH, and mass spectrometry parameters (e.g., ionization source settings).
Adsorption to Vials or Tubing Use deactivated glass vials or polypropylene (B1209903) vials to minimize adsorption.

Experimental Protocols

Protocol: Preparation of Stock and Working Solutions for LC-MS Analysis

This protocol provides a general guideline for the preparation of solutions of this compound for use as an internal standard in a quantitative LC-MS assay.

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Accurately weigh a suitable amount of the compound (e.g., 1 mg).

    • Dissolve the compound in a Class A volumetric flask with a suitable solvent (e.g., methanol) to the desired final concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C in amber vials.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Prepare a working solution by diluting the stock solution with the appropriate solvent (e.g., a mixture of methanol and water that is compatible with your initial mobile phase).

    • This working solution will be added to your samples, calibration standards, and quality controls.

  • Sample Preparation (Protein Precipitation Example):

    • To 100 µL of your sample (e.g., plasma), add a fixed volume (e.g., 10 µL) of the working internal standard solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis receipt Receive and Centrifuge Vial weigh Weigh Compound receipt->weigh dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve stock Stock Solution (e.g., 1 mg/mL) dissolve->stock working Working IS Solution (e.g., 100 ng/mL) stock->working add_is Add IS to Sample working->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data

Caption: Experimental workflow for using this compound.

troubleshooting_workflow rect_node rect_node start Inconsistent Results? coelution Analyte and IS Co-elute? start->coelution purity IS Purity Confirmed? coelution->purity Yes optimize_lc Optimize Chromatography coelution->optimize_lc No matrix Matrix Effects Suspected? purity->matrix Yes check_coa Check Certificate of Analysis purity->check_coa No hd_exchange Harsh pH Conditions Used? matrix->hd_exchange No improve_cleanup Improve Sample Cleanup or Dilute Sample matrix->improve_cleanup Yes avoid_ph Avoid Extreme pH hd_exchange->avoid_ph Yes end Consistent Results hd_exchange->end No optimize_lc->coelution check_coa->purity improve_cleanup->matrix avoid_ph->hd_exchange

Caption: Troubleshooting decision tree for inconsistent LC-MS results.

References

Strategies to minimize ion suppression in LC-MS analysis of quinidine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to identify and minimize ion suppression in the LC-MS analysis of quinidine (B1679956) and its primary metabolites, such as 3-hydroxyquinidine (B22111) and 2'-oxoquinidinone.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of quinidine metabolites?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analytes (quinidine and its metabolites) in the mass spectrometer's ion source.[1][2] This interference reduces the analyte signal, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[1] Given the complexity of biological samples, ion suppression is a significant challenge that must be addressed to ensure reliable bioanalytical data.[1]

Q2: What are the common sources of ion suppression in bioanalysis?

A2: Ion suppression can originate from various endogenous and exogenous sources. Common culprits include:

  • Phospholipids (B1166683): Abundant in plasma and tissue samples, these are a major cause of ion suppression, often eluting in the middle of reversed-phase chromatographic runs.

  • Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can contaminate the ion source and suppress the analyte signal.

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant ion suppression.

  • Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the sample can co-elute and compete for ionization.[3]

Q3: How can I determine if my assay is affected by ion suppression?

A3: A common and effective method is the post-column infusion experiment . This involves infusing a constant flow of a standard solution of quinidine or its metabolite directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the constant baseline signal at certain retention times indicates the presence of co-eluting matrix components that are causing ion suppression. This technique helps to identify the chromatographic regions where ion suppression is most severe.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low signal intensity or poor sensitivity for quinidine metabolites.

Possible Cause Suggested Solution
Significant Ion Suppression Your sample preparation may be insufficient to remove interfering matrix components. Consider switching to a more rigorous cleanup technique. See the table below for a comparison of common methods.
Suboptimal Chromatography The metabolites may be co-eluting with highly suppressive matrix components. Optimize your chromatographic method to better separate the analytes from these interferences.
Inefficient Ionization The mobile phase composition may not be ideal for the ionization of quinidine and its metabolites. Experiment with different mobile phase modifiers.

Problem 2: High variability and poor reproducibility in quantitative results.

Possible Cause Suggested Solution
Inconsistent Sample Cleanup The chosen sample preparation method may not be robust. Ensure the protocol is followed precisely for all samples. Automation of sample preparation can also improve consistency.
Shifting Retention Times Changes in retention times can cause the analytes to drift into regions of higher or lower ion suppression, leading to variability. Ensure your LC system is properly equilibrated and maintained.
Matrix Effects Vary Between Samples Different lots of biological matrix can have varying levels of interfering compounds. If possible, use a stable isotope-labeled internal standard for each analyte to compensate for these variations.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is one of the most effective ways to combat ion suppression. The following table summarizes the relative effectiveness of common techniques for removing matrix components.

Technique Principle Relative Effectiveness in Reducing Ion Suppression Typical Analyte Recovery Notes
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid.Low to Moderate80-100%Simple and fast, but provides the least clean extracts, often leaving phospholipids and other small molecules that cause significant ion suppression.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubility.Moderate to High60-90%Generally provides cleaner extracts than PPT. The choice of solvent and pH are critical for efficient extraction of basic compounds like quinidine.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a different solvent.High85-100%Offers the cleanest extracts and can be highly selective. Mixed-mode or polymeric sorbents are often effective for removing a wide range of interferences.

Experimental Protocols

Here are detailed methodologies for key strategies to minimize ion suppression in the analysis of quinidine and its metabolites.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of basic drugs like quinidine and its metabolites from plasma.

  • Sample Preparation: To 200 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution.

  • Alkalinization: Add 100 µL of 0.1 M sodium hydroxide (B78521) to raise the pH, ensuring quinidine and its metabolites are in their non-ionized, more organic-soluble form. Vortex for 30 seconds.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane (B109758) and isopropanol).

  • Mixing: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase, vortex, and inject into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange SPE cartridge for a high degree of cleanup.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute 200 µL of plasma with 800 µL of 2% formic acid. Load the diluted sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS analysis.

Protocol 3: UPLC Chromatographic Separation

The use of Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce ion suppression by providing better separation of analytes from matrix components due to narrower peaks.

  • Column: A sub-2 µm particle size column, such as an ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-4.0 min: Return to 5% B and re-equilibrate.

  • Injection Volume: 2-5 µL.

Visualizations

Workflow for Minimizing Ion Suppression

This diagram illustrates a logical workflow for identifying and mitigating ion suppression during method development.

IonSuppressionWorkflow start Start: Method Development infusion Perform Post-Column Infusion Experiment start->infusion check_suppression Ion Suppression Observed? infusion->check_suppression optimize_sample_prep Optimize Sample Preparation (PPT -> LLE -> SPE) check_suppression->optimize_sample_prep Yes validation Method Validation check_suppression->validation No optimize_chromatography Optimize Chromatography (Gradient, Column, UPLC) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate with Post-Column Infusion optimize_chromatography->re_evaluate re_evaluate->check_suppression end End: Routine Analysis validation->end

Caption: Workflow for troubleshooting ion suppression.

Logical Relationship of Ion Suppression Causes and Solutions

This diagram shows the relationship between the sources of ion suppression and the corresponding mitigation strategies.

IonSuppressionCausesSolutions cluster_causes Sources of Ion Suppression cluster_strategies Mitigation Strategies phospholipids Phospholipids sample_prep Advanced Sample Prep (LLE, SPE) phospholipids->sample_prep chromatography Chromatographic Separation (UPLC, Gradient Optimization) phospholipids->chromatography salts Salts / Buffers salts->sample_prep dilution Sample Dilution salts->dilution proteins Proteins proteins->sample_prep

Caption: Causes and solutions for ion suppression.

References

Fine-tuning gradient elution for better separation of Cinchona alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the fine-tuning of gradient elution for the separation of Cinchona alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of Cinchona alkaloids.

1. Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing for the Cinchona alkaloids. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in the analysis of Cinchona alkaloids, often stemming from strong interactions between the basic analytes and the stationary phase.[1][2] Here are the primary causes and solutions:

    • Silanophilic Interactions: Residual silanol (B1196071) groups on the surface of silica-based columns (like C18) can interact strongly with the basic nitrogen atoms of the alkaloids, leading to tailing.

      • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0) can suppress the ionization of silanol groups and ensure the alkaloids are fully protonated, minimizing these secondary interactions.[3]

      • Solution 2: Use of Additives: Incorporating a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase can compete with the alkaloids for active sites on the stationary phase, thus improving peak shape.

      • Solution 3: Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a cyanopropyl (CN) bonded phase, which has shown good peak resolution and symmetry.[1]

    • Insufficient Buffering: A buffer is crucial for maintaining a constant ionization state of the analytes.[4]

      • Solution: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM, to provide stable operating conditions.[4]

  • Question: I am observing peak fronting. What could be the cause?

  • Answer: Peak fronting is less common than tailing for basic compounds but can occur due to:

    • Column Overload: Injecting too much sample can lead to saturation of the stationary phase.

      • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[4]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte band to move too quickly at the head of the column.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

2. Issue: Poor Resolution and Co-elution

  • Question: I am unable to achieve baseline separation between the diastereomers (e.g., quinine (B1679958) and quinidine). How can I improve the resolution?

  • Answer: Achieving good resolution between the diastereomeric Cinchona alkaloids requires careful optimization of the chromatographic conditions.

    • Mobile Phase Composition:

      • Organic Modifier: The choice of organic modifier can significantly impact selectivity. Methanol (B129727) has been reported to provide better selectivity for Cinchona alkaloids compared to acetonitrile.[3] You can systematically vary the methanol/acetonitrile ratio to find the optimal composition.[5]

      • pH Adjustment: The pH of the mobile phase can alter the selectivity between the alkaloids.[1][2] A systematic study of pH can help to improve separation.

    • Gradient Profile:

      • Scouting Gradient: Start with a broad "scouting" gradient (e.g., 5-100% organic modifier over 20 minutes) to determine the elution range of the alkaloids.[6]

      • Gradient Steepness: After the initial run, you can optimize the gradient steepness. A shallower gradient will increase the run time but generally improves resolution.

    • Stationary Phase:

      • Alternative Columns: If optimizing the mobile phase is insufficient, consider a different column chemistry. Ion-exchange chiral stationary phases can be beneficial for separating these compounds.[1]

Frequently Asked Questions (FAQs)

1. Mobile Phase Selection

  • Q: What is a good starting point for a mobile phase for Cinchona alkaloid separation?

  • A: A common starting point is a reversed-phase HPLC method using an ODS (C18) column with an acidic mobile phase and UV detection.[1][2] For gradient elution, a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and methanol as the organic modifier is a good choice.[7] An example of a mobile phase composition is methanol and 0.1% (v/v) trifluoroacetic acid.[1]

  • Q: How critical is the mobile phase pH?

  • A: The mobile phase pH is a critical parameter that affects the retention and selectivity of Cinchona alkaloids.[1][2][3] An acidic pH is generally preferred to ensure the alkaloids are in a consistent, protonated state, which leads to better peak shapes and a more robust method.[3]

2. Column Selection

  • Q: What type of column is best suited for separating Cinchona alkaloids?

  • A: While reversed-phase C18 and C8 columns are widely used, they can suffer from poor resolution and peak shape due to silanophilic interactions.[1] Alternative stationary phases like CN-bonded columns or ion-exchange chiral stationary phases have been shown to provide better separation.[1][5]

3. Gradient Elution Strategy

  • Q: Why is gradient elution preferred over isocratic elution for Cinchona alkaloids?

  • A: Cinchona bark and its extracts contain numerous minor alkaloids in addition to the major ones.[7] Gradient elution is necessary to separate this complex mixture of compounds with varying polarities in a reasonable amount of time.[7][8]

  • Q: How do I develop an effective gradient program?

  • A: A good approach is to start with a wide "scouting" gradient to get a general idea of the retention times of your analytes.[6] Based on the results of the scouting run, you can then fine-tune the initial and final percentages of the organic modifier and adjust the gradient time to optimize the separation of the peaks of interest.[6]

Data Presentation

Table 1: Comparison of Mobile Phase Parameters on Cinchona Alkaloid Separation

ParameterCondition 1Condition 2Effect on SeparationReference
Organic Modifier MethanolAcetonitrileMethanol generally provides better selectivity.[3]
Mobile Phase pH Acidic (e.g., pH 3.0)Neutral/BasicAcidic pH suppresses silanol interactions, leading to better peak shape and robustness.[3]
Additive With Triethylamine (TEA)Without TEATEA can reduce peak tailing by masking active silanol sites.[5]

Experimental Protocols

1. General HPLC Method for Cinchona Alkaloid Analysis

This protocol provides a general starting point for the separation of the four major Cinchona alkaloids.

  • Column: XB-C18, 2.6 µm particle size.[7]

  • Mobile Phase:

    • A: Ammonium formate buffer

    • B: Methanol

  • Gradient Elution: A 26-minute gradient program should be developed based on a scouting run.[7]

  • Flow Rate: 1.0 mL/min (typical, adjust as needed)

  • Detection: UV detection at 250 nm and 330 nm.[7] For enhanced sensitivity, fluorescence detection can be used with excitation at 330 nm and emission at 420 nm.[7]

  • Sample Preparation: Pulverized bark samples (50 mg) can be extracted with dimethyl sulfoxide (B87167) (DMSO) using ultrasonication.[7]

2. Sample Preparation for Beverage Analysis

  • For beverages with >10% alcohol: Adjust the sample to pH 10 with 28% ammonium hydroxide (B78521) and load onto an OASIS HLB solid-phase extraction cartridge.[9]

  • For other beverages: Centrifuge the sample and load the supernatant onto the cartridge.[9]

  • Elution: Wash the cartridge with water and then 15% methanol. Elute the Cinchona alkaloids with methanol.[9]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Problem Poor Separation of Cinchona Alkaloids Peak_Shape Check Peak Shape (Tailing/Fronting) Problem->Peak_Shape Resolution Assess Resolution Between Peaks Problem->Resolution Adjust_Mobile_Phase Adjust Mobile Phase (pH, Organic Modifier, Additives) Peak_Shape->Adjust_Mobile_Phase Resolution->Adjust_Mobile_Phase Optimize_Gradient Optimize Gradient Profile (Steepness, Time) Adjust_Mobile_Phase->Optimize_Gradient If necessary Good_Separation Achieve Good Separation Adjust_Mobile_Phase->Good_Separation Change_Column Consider Alternative Stationary Phase (e.g., CN) Optimize_Gradient->Change_Column If necessary Optimize_Gradient->Good_Separation Change_Column->Good_Separation

Caption: A workflow for troubleshooting poor separation of Cinchona alkaloids.

pH_Effect cluster_ph Effect of Mobile Phase pH on Analyte and Stationary Phase cluster_interactions Resulting Interactions and Peak Shape Low_pH Low pH (e.g., 3.0) Good_Peak Protonated Alkaloid Suppressed Silanols => Good Peak Shape Low_pH->Good_Peak Leads to High_pH Higher pH Poor_Peak Ionized Silanols Secondary Interactions => Peak Tailing High_pH->Poor_Peak Leads to

Caption: The effect of mobile phase pH on peak shape in Cinchona alkaloid analysis.

References

Dealing with contamination issues in trace-level analysis of quinidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the trace-level analysis of quinidine (B1679956). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter.

FAQ 1: I'm observing extraneous peaks (ghost peaks) in my chromatogram during quinidine analysis, even in blank injections. What are the potential sources?

Ghost peaks are a common manifestation of contamination in chromatographic analysis and can originate from several sources.[1][2] These unexpected peaks can interfere with the accurate quantification of quinidine and its metabolites.[1]

Potential Sources of Ghost Peaks:

  • Mobile Phase: Impurities in solvents, buffers, or water used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution.[3][4] Using high-purity, HPLC or LC-MS grade reagents is crucial.[2]

  • LC-MS System: Contamination can arise from various components of the LC-MS system, including pump seals, injector rotor seals, tubing, and in-line filters.[5][6] System bleed from stationary phase degradation can also contribute.[7]

  • Sample Preparation: Contaminants can be introduced during sample handling. This includes leaching from plasticware (e.g., microcentrifuge tubes), contaminated glassware, or impurities in the solvents used for extraction and reconstitution.[1][8]

  • Autosampler Carryover: Residues of quinidine from a previous high-concentration sample can adsorb to the surfaces of the autosampler needle, valve, or sample loop and be injected with subsequent samples, including blanks.[9][10]

Troubleshooting Workflow for Ghost Peaks

The following diagram outlines a systematic approach to identifying the source of ghost peaks in your quinidine analysis.

G cluster_0 Troubleshooting Ghost Peaks in Quinidine Analysis start Ghost Peak Observed blank_injection Inject a mobile phase blank (no sample) start->blank_injection no_injection Run a gradient without injection blank_injection->no_injection Peak still present autosampler_check Clean autosampler needle and sample loop blank_injection->autosampler_check Peak disappears mobile_phase_check Prepare fresh mobile phase with high-purity reagents no_injection->mobile_phase_check Peak still present system_check Systematically bypass components (e.g., autosampler, column) no_injection->system_check Peak disappears source_identified Source of Contamination Identified mobile_phase_check->source_identified Peak disappears column_check Flush or replace the analytical column system_check->column_check autosampler_check->source_identified column_check->source_identified G cluster_1 Glassware Cleaning Protocol for Quinidine Analysis start Used Glassware rinse1 Initial Rinse (Organic Solvent) start->rinse1 wash Detergent Wash (Phosphate-Free) rinse1->wash rinse2 Tap Water Rinse wash->rinse2 rinse3 Deionized Water Rinse rinse2->rinse3 rinse4 Final Rinse (High-Purity Solvent) rinse3->rinse4 dry Oven Drying rinse4->dry clean Clean Glassware Ready for Use dry->clean

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to Using (3S)-3-Hydroxy Quinidine-vinyl-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. The choice of an appropriate internal standard is a critical factor in the validation of robust and reliable bioanalytical methods. This guide provides a comparative analysis of analytical methodologies for the quantification of (3S)-3-Hydroxy Quinidine (B1679956), a major metabolite of quinidine. We will explore the performance of methods using a stable isotope-labeled internal standard, (3S)-3-Hydroxy Quinidine-vinyl-d3, and compare it with an alternative, non-isotopic internal standard, primaquine (B1584692).

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4] This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby providing superior accuracy and precision. The following table summarizes the key performance characteristics of two distinct analytical methods for the determination of (3S)-3-Hydroxy Quinidine: an HPLC method with fluorescence detection using primaquine as an internal standard, and a theoretical high-performance LC-MS/MS method employing this compound.

ParameterHPLC with Fluorescence DetectionLC-MS/MS with Stable Isotope-Labeled IS
Internal Standard PrimaquineThis compound
Linearity Range 0.05 - 1.5 µg/mL1.00 - 20.00 ng/mL
Accuracy (% Recovery) Not explicitly stated, but fluorescence procedures can have discrepanciesTypically 90-110%
Precision (%CV) ~6% for (3S)-3-Hydroxy Quinidine<10% (Intra- and Inter-batch)
Limit of Quantification (LOQ) ~20 ng/mL≤ 1.00 ng/mL
Matrix Effect Compensation LimitedExcellent
Specificity Good, but potential for interference from fluorescent compoundsExcellent, based on mass-to-charge ratio

Note: The data for the LC-MS/MS method with this compound is representative of typical performance for such assays, as direct comparative studies were not available in the initial search.

Experimental Protocols

Detailed methodologies for the two compared analytical approaches are provided below.

Method 1: HPLC with Fluorescence Detection

This method is adapted from established procedures for the analysis of quinidine and its metabolites.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma/serum, add a known concentration of the internal standard, primaquine.

  • Alkalinize the sample with an appropriate buffer (e.g., sodium hydroxide).

  • Extract the analytes using an organic solvent mixture (e.g., benzene (B151609) or ether-dichloromethane-isopropanol).

  • Vortex and centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for (3S)-3-Hydroxy Quinidine.

Method 2: LC-MS/MS with this compound

This protocol is based on modern bioanalytical methods for drug metabolite quantification.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum, add a known concentration of the internal standard, this compound.

  • Add three volumes of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the sample vigorously.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis or perform an evaporation and reconstitution step if higher concentration is needed.

2. LC-MS/MS Conditions

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often preferred for faster analysis times.

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both (3S)-3-Hydroxy Quinidine and this compound.

Workflow and Process Visualization

The following diagrams illustrate the key workflows in the validation of a bioanalytical method.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision Selectivity Selectivity & Specificity MS_Detection->Selectivity Stability Stability MS_Detection->Stability Peak_Integration Peak Integration Linearity->Peak_Integration Accuracy->Peak_Integration Precision->Peak_Integration Selectivity->Peak_Integration Stability->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Experimental workflow for bioanalytical method validation.

Signaling_Pathway_Comparison cluster_SILIS Stable Isotope-Labeled IS cluster_AnalogIS Analog Internal Standard SIL_IS This compound CoElution Co-elution with Analyte SIL_IS->CoElution Identical_Behavior Identical Physicochemical Behavior SIL_IS->Identical_Behavior Matrix_Compensation Effective Matrix Effect Compensation CoElution->Matrix_Compensation Identical_Behavior->Matrix_Compensation High_Accuracy High Accuracy & Precision Matrix_Compensation->High_Accuracy Analog_IS Primaquine Different_RT Different Retention Time Analog_IS->Different_RT Different_Behavior Different Physicochemical Behavior Analog_IS->Different_Behavior Partial_Compensation Partial Matrix Effect Compensation Different_RT->Partial_Compensation Different_Behavior->Partial_Compensation Lower_Accuracy Potentially Lower Accuracy & Precision Partial_Compensation->Lower_Accuracy

References

Comparing the performance of (3S)-3-Hydroxy Quinidine-vinyl-d3 with other internal standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comprehensive comparison of the performance of (3S)-3-Hydroxy Quinidine-vinyl-d3 , a deuterium-labeled internal standard, with other common alternatives, namely a ¹³C-labeled internal standard and a structural analog, for the quantification of quinidine (B1679956) and its metabolites.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for the variability inherent in the analytical process.[1] This includes variations in sample preparation, injection volume, chromatographic separation, and mass spectrometric detection.[2] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences similar variations, thus providing a reliable reference for quantification.[3] Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard due to their high degree of similarity to the analyte.[1]

Performance Comparison of Internal Standards for Quinidine Analysis

The selection of an internal standard can significantly impact the performance of a bioanalytical assay. Below is a summary of the expected performance characteristics of this compound compared to a ¹³C-labeled quinidine internal standard and a structural analog internal standard.

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled Quinidine ISStructural Analog IS (e.g., Cinchonine)
Co-elution with Analyte Generally co-elutes, but a slight chromatographic shift (isotope effect) is possible.[4]Excellent co-elution with the analyte.[5]Chromatographic separation may vary significantly from the analyte.
Correction for Matrix Effects Good, but can be compromised if a chromatographic shift occurs.[4]Excellent, as it experiences the same matrix effects as the analyte.[5]Variable and often incomplete correction for matrix effects.
Correction for Extraction Recovery Excellent, due to near-identical chemical properties to the analyte.Excellent, due to identical chemical properties to the analyte.May differ from the analyte, leading to inaccurate correction.
Risk of Isotopic Exchange Low, but possible for deuterium (B1214612) atoms in certain positions.[4]None.[6]Not applicable.
Cross-talk with Analyte Signal Minimal, with appropriate mass difference (ideally >3 Da).Minimal, with appropriate mass difference.None, as the mass is significantly different.
Commercial Availability Readily available.May be less common and more expensive.[5]Generally readily available and less expensive.
Overall Accuracy and Precision High.Very High.Moderate to High, depending on the similarity to the analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below is a representative experimental protocol for the quantification of quinidine in human plasma using an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, ¹³C-labeled quinidine, or a structural analog).

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both quinidine and the internal standard.

Visualizing the Bioanalytical Workflow and Decision Process

To better illustrate the experimental process and the logic behind internal standard selection, the following diagrams are provided.

G Bioanalytical Workflow for Quinidine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation mass_spectrometry Mass Spectrometry Detection chromatographic_separation->mass_spectrometry peak_integration Peak Integration mass_spectrometry->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Bioanalytical workflow for quinidine quantification.

G Internal Standard Selection Logic start Start: Need for an Internal Standard sil_is_available Is a Stable Isotope-Labeled IS Available? start->sil_is_available c13_vs_d ¹³C or Deuterated? sil_is_available->c13_vs_d Yes analog_available Is a Suitable Structural Analog Available? sil_is_available->analog_available No use_c13 Use ¹³C-Labeled IS (Optimal Choice) c13_vs_d->use_c13 ¹³C Available use_deuterated Use Deuterated IS (this compound) (Excellent Choice) c13_vs_d->use_deuterated Only Deuterated Available use_analog Use Structural Analog (Good, but requires more validation) analog_available->use_analog Yes redevelop_method Re-evaluate or Develop Method Without IS (Not Recommended) analog_available->redevelop_method No

Decision tree for internal standard selection.

Conclusion

While this compound is a highly effective internal standard for the quantification of quinidine, providing excellent correction for most sources of analytical variability, the use of a ¹³C-labeled internal standard is theoretically superior due to the complete absence of isotopic effects that could lead to chromatographic shifts. Structural analogs, while a viable option, necessitate more rigorous validation to ensure they adequately mimic the behavior of the analyte. The ultimate choice of an internal standard will depend on a balance of performance requirements, availability, and cost.

References

A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of quinidine (B1679956) between different laboratories. Ensuring that an analytical method produces comparable results regardless of the testing site is a critical step in drug development, enabling data from different studies and locations to be reliably combined and compared. This document outlines the essential experimental protocols, data presentation formats, and acceptance criteria for a successful method transfer and cross-validation.

Introduction to Quinidine and Analytical Method Validation

Quinidine is an antiarrhythmic agent used to treat certain types of irregular heartbeats. Accurate and precise measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. When an analytical method for quinidine is transferred from a developing laboratory (the "transferring lab") to a receiving laboratory, a cross-validation study is necessary to verify that the receiving lab can achieve equivalent performance.

The primary objective of this cross-validation is to demonstrate that the analytical procedure, when conducted by different laboratories, yields results that are accurate, precise, and reliable for the intended application. This process is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Experimental Protocols for Cross-Validation

A successful inter-laboratory cross-validation study for a quinidine analytical method, such as a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, involves the analysis of a common set of samples by each participating laboratory.

Sample Preparation and Analysis

The following protocol outlines a typical procedure for the analysis of quinidine in plasma samples. This protocol should be followed as closely as possible by both the transferring and receiving laboratories.

Materials:

  • Quinidine reference standard

  • Internal standard (e.g., a structurally similar compound not present in the samples)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or other appropriate buffer components

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Procedure:

  • Preparation of Stock and Working Solutions: Prepare stock solutions of quinidine and the internal standard in a suitable solvent (e.g., methanol). From these stock solutions, prepare a series of working solutions for calibration standards and quality control (QC) samples by spiking drug-free plasma.

  • Sample Extraction:

    • For plasma samples, a protein precipitation or a liquid-liquid extraction is commonly performed. For example, a simple protein precipitation can be done by adding three volumes of acetonitrile to one volume of plasma.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (Example for RP-HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in a specific ratio (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV detector at a specific wavelength (e.g., 235 nm or 254 nm).

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

Validation Parameters to be Assessed

The cross-validation study should assess the following key analytical performance characteristics in both laboratories:

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This should include repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Data Presentation for Inter-Laboratory Comparison

Clear and concise data presentation is essential for comparing the performance of the analytical method between the two laboratories. The following tables provide a template for summarizing the quantitative data.

Table 1: Comparison of Linearity and Range

ParameterTransferring LaboratoryReceiving LaboratoryAcceptance Criteria
Linearity Range (µg/mL)20 - 60To be determinedComparable range
Correlation Coefficient (r²)≥ 0.999To be determined≥ 0.99
SlopeValueTo be determinedDifference of ≤ 15%
InterceptValueTo be determinedShould not be significantly different from zero

Data for the Transferring Laboratory is based on a published RP-HPLC method for quinidine.[1][2]

Table 2: Comparison of Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Transferring Laboratory Receiving Laboratory Acceptance Criteria
Accuracy (% Recovery) Precision (%RSD) Accuracy (% Recovery)
Intra-day Inter-day
LLOQ2099.77%0.2%0.1%
Low QC25ValueValueValue
Mid QC40ValueValueValue
High QC55ValueValueValue

Data for the Transferring Laboratory is based on a published RP-HPLC method for quinidine.[1][2]

Visualizing the Cross-Validation Workflow

A clear workflow diagram can help in understanding the logical steps of the cross-validation process. The following diagrams were created using Graphviz (DOT language).

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_outcome Outcome A Define Acceptance Criteria B Prepare & Distribute Standardized Samples A->B C Transferring Lab Analyzes Samples B->C D Receiving Lab Analyzes Samples B->D E Compare Results (Accuracy, Precision, etc.) C->E D->E F Statistical Analysis E->F G Method Transfer Successful F->G Criteria Met H Investigate Discrepancies F->H Criteria Not Met

Caption: A flowchart illustrating the key stages of an inter-laboratory cross-validation process.

Signaling_Pathway_Placeholder cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory cluster_comparison Comparative Analysis T1 Method Development T2 Method Validation T1->T2 T3 SOP & Validation Report T2->T3 R1 Method Familiarization & Training T3->R1 Technology Transfer C1 Comparison of Validation Parameters T3->C1 R2 Partial Re-validation R1->R2 R3 Analysis of Transfer Samples R2->R3 R3->C1 C2 Assessment Against Acceptance Criteria C1->C2

Caption: Logical relationship between the transferring and receiving laboratories in a method transfer.

Conclusion

The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity and comparability across different testing sites. By following a well-defined protocol, establishing clear acceptance criteria, and thoroughly documenting the results, laboratories can confidently transfer analytical methods for quinidine and other pharmaceutical compounds. This guide provides a foundational template for this process, which should be adapted to the specific requirements of the analytical method and regulatory expectations.

References

A Comparative Guide to CYP3A4 Probes: Evaluating the Specificity of (3S)-3-Hydroxylation of Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the (3S)-3-hydroxylation of quinidine (B1679956) as a specific marker for Cytochrome P450 3A4 (CYP3A4) activity against other commonly used probe substrates. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective evaluation of these tools in drug metabolism and interaction studies.

Introduction to CYP3A4 and Probe Substrates

Cytochrome P450 3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals.[1] Its high abundance in the liver and intestine makes it a key determinant of the pharmacokinetic properties of many drugs.[2] Consequently, the accurate assessment of CYP3A4 activity is paramount in drug development to predict potential drug-drug interactions (DDIs). This is achieved through the use of probe substrates, which are compounds specifically metabolized by a particular enzyme. An ideal probe substrate is predominantly and selectively metabolized by the target enzyme, allowing its metabolic turnover to serve as a reliable measure of the enzyme's activity.[3]

Quinidine, an antiarrhythmic drug, has been identified as a substrate of CYP3A4, with its (3S)-3-hydroxylation being a major metabolic pathway.[4][5][6] This guide will compare the utility of quinidine as a CYP3A4 probe with two other widely used substrates: midazolam and testosterone (B1683101).

Quantitative Comparison of CYP3A4 Probe Substrates

The selection of an appropriate probe substrate often depends on its kinetic properties, specificity, and sensitivity to inhibition and induction. The following tables summarize key quantitative data for quinidine, midazolam, and testosterone as in vitro probes for CYP3A4 activity.

Probe SubstrateMetabolic ReactionEnzyme SourceKm (µM)Vmax (nmol/mg/h)Reference
Quinidine (3S)-3-hydroxylationHuman Liver Microsomes74.274.4[5]
Midazolam 1'-hydroxylationHuman Liver Microsomes2.5 - 515 - 30[7][8]
Testosterone 6β-hydroxylationHuman Liver Microsomes23.2 - 40.01866 - 2652 (pmol/min/pmol CYP3A4)[9]

Table 1: Michaelis-Menten Kinetic Parameters for CYP3A4 Probe Substrates. This table presents the apparent Michaelis constant (Km) and maximum reaction velocity (Vmax) for the primary metabolic reactions of quinidine, midazolam, and testosterone catalyzed by CYP3A4 in human liver microsomes.

Probe SubstrateInhibitorIC50 (µM)Reference
Quinidine Ketoconazole~0.04[10]
Midazolam Ketoconazole0.044 - 2.28[7][11]
Testosterone Ketoconazole0.17 - 0.92[11]

Table 2: Inhibition of CYP3A4 Probe Substrate Metabolism. This table shows the half-maximal inhibitory concentration (IC50) of the potent CYP3A4 inhibitor, ketoconazole, against the metabolism of each probe substrate.

Specificity and Selectivity of CYP3A4 Probes

Quinidine: In vitro studies have demonstrated that the (3S)-3-hydroxylation of quinidine is almost exclusively catalyzed by CYP3A4.[3][5] Studies using yeast-expressed human CYP isoforms revealed that only CYP3A4 actively catalyzes this reaction.[5] While quinidine N-oxidation is also mediated by CYP3A4, other enzymes like CYP2C9 and CYP2E1 show minor contributions, making the N-oxide metabolite a less specific marker.[5]

Midazolam: Midazolam is a widely accepted "gold standard" probe for CYP3A4 activity, both in vitro and in vivo.[12][13] Its 1'-hydroxylation is the primary metabolic pathway and is highly specific to CYP3A4.[7][13] However, a minor metabolite, 4-hydroxymidazolam, is also formed by CYP3A4.[13][14]

Testosterone: The 6β-hydroxylation of testosterone is a well-established marker for CYP3A4 activity.[1][15] While predominantly mediated by CYP3A4, other CYP3A isoforms like CYP3A5 and CYP3A7 can also contribute to its metabolism.[15][16] CYP3A7, in particular, can also produce 2α-hydroxytestosterone.[15]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative in vitro protocols for assessing CYP3A4 activity using quinidine, midazolam, and testosterone in human liver microsomes.

Protocol 1: (3S)-3-Hydroxylation of Quinidine
  • Incubation Mixture Preparation:

    • Prepare a final incubation volume of 200 µL in a 1.5 mL microcentrifuge tube.

    • Add 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Add human liver microsomes (final concentration 0.2-0.5 mg/mL).

    • Add quinidine (substrate) to achieve a final concentration range of 1-200 µM.

    • For inhibition studies, pre-incubate the microsomes and buffer with the inhibitor (e.g., ketoconazole) for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).

  • Incubation and Termination:

    • Incubate at 37°C for 10-30 minutes in a shaking water bath.

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile (B52724).

  • Sample Processing and Analysis:

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the formation of 3-hydroxyquinidine (B22111) using a validated LC-MS/MS method.

Protocol 2: 1'-Hydroxylation of Midazolam
  • Incubation Mixture Preparation:

    • Prepare a final incubation volume of 200 µL.

    • Add 100 mM potassium phosphate buffer (pH 7.4).

    • Add human liver microsomes (final concentration 0.1-0.25 mg/mL).

    • Add midazolam (substrate) to achieve a final concentration range of 0.5-50 µM.

    • For inhibition studies, pre-incubate with inhibitor for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Pre-warm at 37°C for 5 minutes.

    • Initiate the reaction with an NADPH-regenerating system.

  • Incubation and Termination:

    • Incubate at 37°C for 5-15 minutes.

    • Terminate with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., diazepam).

  • Sample Processing and Analysis:

Protocol 3: 6β-Hydroxylation of Testosterone
  • Incubation Mixture Preparation:

    • Prepare a final incubation volume of 200 µL.

    • Add 100 mM potassium phosphate buffer (pH 7.4).

    • Add human liver microsomes (final concentration 0.5-1.0 mg/mL).

    • Add testosterone (substrate) to achieve a final concentration range of 10-250 µM.

    • For inhibition studies, pre-incubate with inhibitor for 5 minutes at 37°C.

  • Initiation of Reaction:

    • Pre-warm at 37°C for 5 minutes.

    • Initiate the reaction with an NADPH-regenerating system.

  • Incubation and Termination:

    • Incubate at 37°C for 15-60 minutes.

    • Terminate with 100 µL of ice-cold acetonitrile or by extraction with an organic solvent (e.g., ethyl acetate).

  • Sample Processing and Analysis:

    • Centrifuge to pellet protein.

    • Analyze the supernatant for 6β-hydroxytestosterone formation by LC-MS/MS.[1]

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes described, the following diagrams have been generated using Graphviz (DOT language).

CYP3A4_Metabolism_of_Quinidine Quinidine Quinidine CYP3A4 CYP3A4 (in Liver & Intestine) Quinidine->CYP3A4 Other_CYPs CYP2C9, CYP2E1 (minor pathway) Quinidine->Other_CYPs Three_OH_Quinidine (3S)-3-Hydroxyquinidine (Specific Marker) CYP3A4->Three_OH_Quinidine Major Pathway Quinidine_N_Oxide Quinidine N-Oxide CYP3A4->Quinidine_N_Oxide NADPH NADPH NADPH->CYP3A4 O2 O2 O2->CYP3A4 Other_CYPs->Quinidine_N_Oxide

Caption: Metabolic pathway of quinidine via CYP3A4.

In_Vitro_CYP3A4_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Buffer Phosphate Buffer Preincubation Pre-incubation (37°C, 5 min) Buffer->Preincubation Microsomes Human Liver Microsomes Microsomes->Preincubation Substrate Probe Substrate (Quinidine, Midazolam, or Testosterone) Substrate->Preincubation Inhibitor Inhibitor (optional) Inhibitor->Preincubation Initiation Initiate with NADPH-regenerating system Preincubation->Initiation Incubation Incubation (37°C, 5-60 min) Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS LC-MS/MS Analysis Supernatant_Collection->LCMS Data Quantify Metabolite Formation LCMS->Data

Caption: General workflow for an in vitro CYP3A4 activity assay.

Conclusion

The (3S)-3-hydroxylation of quinidine serves as a highly specific and reliable in vitro marker for CYP3A4 activity.[5][17] Its primary advantage lies in the near-exclusive role of CYP3A4 in this metabolic pathway, minimizing confounding contributions from other enzymes.[5] While midazolam remains a benchmark probe due to its extensive validation and use in clinical DDI studies, quinidine offers a valuable alternative, particularly in studies where high specificity is paramount.[12][3] Testosterone, while a classic probe, may be influenced by other CYP3A isoforms, which should be a consideration in its application.[15][16]

The choice of a CYP3A4 probe substrate should be guided by the specific objectives of the study. For routine screening and inhibition assays, all three probes can provide valuable data. However, for mechanistic studies requiring the highest degree of specificity for CYP3A4, the (3S)-3-hydroxylation of quinidine presents a compelling option. The provided protocols and comparative data aim to assist researchers in making an informed decision for their drug development programs.

References

A Comparative Guide to the Electrophysiology of Quinidine and Its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic and proarrhythmic effects are not solely attributable to the parent drug but are also significantly influenced by its active metabolites. Understanding the electrophysiological profile of these metabolites is crucial for a comprehensive assessment of quinidine's clinical efficacy and safety. This guide provides an objective comparison of the electrophysiological properties of quinidine and its primary metabolites, supported by experimental data, to aid in research and drug development.

Comparative Electrophysiological Effects

The primary mechanism of action of quinidine involves the blockade of cardiac ion channels, leading to changes in the action potential characteristics of cardiomyocytes. Its major metabolites, including 3-hydroxyquinidine (B22111) (3-OHQ), quinidine-N-oxide (QNO), O-desmethylquinidine (ODMQ), and 2'-oxoquinidinone (B1218364) (OQ), also exhibit electrophysiological activity that can contribute to the overall clinical effect of quinidine administration.[1]

Effects on Action Potential Parameters

The following tables summarize the comparative effects of quinidine and its metabolites on key action potential parameters from in vitro studies.

Table 1: Comparative Effects on Maximum Upstroke Velocity (Vmax) of the Action Potential

CompoundConcentrationTissue/Cell TypePacing Cycle Length (ms)% Decrease in VmaxReference
Quinidine 10 µMCanine Purkinje Fibers300Significant Depression[1]
50 µMGuinea Pig Ventricular Cells-45.9 ± 1.6
3-Hydroxyquinidine 10 µMCanine Purkinje Fibers300Significant Depression[1]
50 µMGuinea Pig Ventricular Cells-26.7 ± 2.6
Quinidine-N-Oxide 10 µMCanine Purkinje Fibers300No Significant Change[1]
10 µMGuinea Pig Papillary Muscle-No Effect
O-Desmethylquinidine 10 µMCanine Purkinje Fibers300Significant Depression[1]
2'-Oxoquinidinone 10 µMCanine Purkinje Fibers300Significant Depression[1]

Vmax is an indicator of the sodium channel-blocking activity.

Table 2: Comparative Effects on Action Potential Duration at 90% Repolarization (APD90)

CompoundConcentrationTissue/Cell TypePacing Cycle Length (ms)Change in APD90Reference
Quinidine 10 µMCanine Purkinje Fibers4000Significant Prolongation[1]
0.5-4 mg/LGuinea Pig Papillary Muscle-Concentration-dependent prolongation
3-Hydroxyquinidine 10 µMCanine Purkinje Fibers4000Significant Prolongation[1]
1-8 mg/LGuinea Pig Papillary Muscle-Concentration-dependent prolongation
Quinidine-N-Oxide 10 µMCanine Purkinje Fibers4000Significant Prolongation[1]
2-8 mg/LGuinea Pig Papillary Muscle-Concentration-dependent prolongation
O-Desmethylquinidine 10 µMCanine Purkinje Fibers4000Significant Prolongation[1]
2'-Oxoquinidinone 10 µMCanine Purkinje Fibers4000Significant Prolongation[1]

Prolongation of APD90 is primarily due to the blockade of potassium channels.

Table 3: Relative Potencies of Quinidine Metabolites Compared to Quinidine

MetaboliteParameterRelative PotencyTissue/Cell TypeReference
3-Hydroxyquinidine APD900.22Guinea Pig Papillary Muscle
ERP0.27Guinea Pig Papillary Muscle
QT Interval0.25Guinea Pig Perfused Heart
Quinidine-N-Oxide APD900.087Guinea Pig Papillary Muscle
ERP0.084Guinea Pig Papillary Muscle
QT Interval~0.04Guinea Pig Perfused Heart

ERP = Effective Refractory Period

Effects on Cardiac Ion Channels

Quinidine is a non-selective ion channel blocker, affecting sodium, potassium, and to a lesser extent, calcium channels. The antiarrhythmic and proarrhythmic effects of quinidine and its metabolites are a direct consequence of their interactions with these channels.

Table 4: Inhibitory Concentrations (IC50) of Quinidine on Various Cardiac Ion Channels

Ion ChannelCurrentSpeciesIC50 (µM)Reference
NaV1.5 INa (peak)Human11.0 ± 0.7[2]
INa (late)Human12.0 ± 0.7[2]
INaRat40[3]
hERG (Kv11.1) IKrHuman4.5 ± 0.3[2]
Kv4.3 ItoRat875 (+60 mV)[4]
KCNQ1/KCNE1 IKs---
CaV1.2 ICaL---

Comprehensive and directly comparative IC50 data for the major metabolites of quinidine on various cardiac ion channels are limited in publicly available literature.

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited.

In Vitro Cardiac Action Potential Recording in Purkinje Fibers
  • Tissue Preparation: Hearts are excised from mongrel dogs. Free-running Purkinje fibers are dissected from the right and left ventricles in a cooled Tyrode's solution. The fibers are then mounted in a tissue bath.

  • Superfusion: The tissue is superfused with a heated (37°C) and oxygenated (95% O2, 5% CO2) Tyrode's solution. After a stabilization period, the solution is switched to one containing the test compound (quinidine or its metabolites) at a specified concentration.

  • Stimulation and Recording: The Purkinje fibers are stimulated at various basic cycle lengths (e.g., 300 to 8000 ms) using bipolar electrodes. Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl connected to a high-input impedance amplifier.

  • Data Analysis: Parameters such as Vmax (maximum rate of depolarization of phase 0) and APD90 (action potential duration at 90% repolarization) are measured and compared before and after drug superfusion.[1]

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing a specific human cardiac ion channel (e.g., hNaV1.5) are cultured. On the day of the experiment, cells are transferred to a recording chamber on an inverted microscope.

  • Solutions: The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4. The internal (pipette) solution may contain (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2. The test compound is added to the external solution.

  • Recording: Whole-cell recordings are established using borosilicate glass pipettes. Membrane currents are recorded using a patch-clamp amplifier. Specific voltage-clamp protocols are applied to elicit and measure the ionic current of interest.

  • Data Analysis: The peak current amplitude in the presence of the drug is compared to the control to determine the percentage of block. Concentration-response curves are generated to calculate the IC50 value.

Visualizations

Metabolic Pathway of Quinidine

Quinidine_Metabolism cluster_metabolites Major Metabolites Quinidine Quinidine 3-Hydroxyquinidine 3-Hydroxyquinidine Quinidine->3-Hydroxyquinidine Hydroxylation Quinidine-N-Oxide Quinidine-N-Oxide Quinidine->Quinidine-N-Oxide N-Oxidation O-Desmethylquinidine O-Desmethylquinidine Quinidine->O-Desmethylquinidine O-Demethylation 2'-Oxoquinidinone 2'-Oxoquinidinone 3-Hydroxyquinidine->2'-Oxoquinidinone Oxidation

Caption: Metabolic conversion of quinidine to its major active metabolites.

Effects on Cardiac Action Potential

Action_Potential_Effects cluster_input Quinidine & Metabolites cluster_channels Ion Channel Blockade cluster_output Electrophysiological Effect Drug Quinidine & Metabolites INa I_Na (Sodium) Drug->INa IKr I_Kr (Potassium) Drug->IKr IKs I_Ks (Potassium) Drug->IKs ICaL I_CaL (Calcium) Drug->ICaL Vmax ↓ Vmax (Slower Conduction) INa->Vmax APD ↑ APD (Longer Repolarization) IKr->APD IKs->APD ERP ↑ ERP (Increased Refractoriness) APD->ERP

Caption: Mechanism of electrophysiological effects of quinidine and its metabolites.

Experimental Workflow for In Vitro Electrophysiology

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue/Cell\nIsolation Tissue/Cell Isolation Mounting/\nPlating Mounting/ Plating Tissue/Cell\nIsolation->Mounting/\nPlating Stabilization Stabilization Mounting/\nPlating->Stabilization Baseline\nRecording Baseline Recording Stabilization->Baseline\nRecording Drug\nApplication Drug Application Baseline\nRecording->Drug\nApplication Post-Drug\nRecording Post-Drug Recording Drug\nApplication->Post-Drug\nRecording Parameter\nMeasurement Parameter Measurement Post-Drug\nRecording->Parameter\nMeasurement Statistical\nComparison Statistical Comparison Parameter\nMeasurement->Statistical\nComparison Dose-Response\nAnalysis Dose-Response Analysis Statistical\nComparison->Dose-Response\nAnalysis

Caption: A typical workflow for in vitro cardiac electrophysiology studies.

Conclusion

The electrophysiological effects of quinidine are complex and are contributed to by its various active metabolites. 3-Hydroxyquinidine emerges as a significant contributor to both the antiarrhythmic and proarrhythmic effects of the parent drug, exhibiting notable sodium and potassium channel blocking properties. Quinidine-N-oxide generally shows weaker electrophysiological activity. O-desmethylquinidine and 2'-oxoquinidinone also possess electrophysiological effects, primarily contributing to the prolongation of the action potential. A thorough understanding of the distinct profiles of these metabolites is essential for optimizing therapy and for the development of safer and more effective antiarrhythmic drugs. Further research is warranted to fully elucidate the comparative potencies of all major metabolites on a comprehensive panel of cardiac ion channels.

References

Navigating the Analytical Landscape: A Comparison of Assays for Quinidine and its Metabolites Featuring (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical research and development, the accurate quantification of drug compounds and their metabolites is paramount. For the antiarrhythmic drug quinidine (B1679956) and its primary active metabolite, (3S)-3-hydroxyquinidine, a variety of analytical assays exist, each with its own set of strengths and weaknesses. This guide provides a comparative overview of these methods, with a special focus on the role of the deuterated internal standard, (3S)-3-Hydroxy Quinidine-vinyl-d3, in achieving the highest levels of accuracy and precision.

The choice of analytical method—be it Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, or immunoassay—can significantly impact the reliability of pharmacokinetic and toxicokinetic studies. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific analytical needs.

Performance Metrics: A Head-to-Head Comparison

The accuracy and precision of an assay are critical indicators of its performance. The following table summarizes these key metrics for the most common methods used to quantify quinidine and its metabolites.

Analytical MethodAnalyte(s)Internal StandardAccuracy (% Recovery or % Bias)Precision (% CV)Key Advantages
UPLC-MS/MS Quinidine & (3S)-3-HydroxyquinidineThis compound (or similar deuterated standard)90-110%[1]Intra- and Inter-day: <10%[1]High specificity, sensitivity, and accuracy; ability to multiplex.
LC-MS/MS QuinidineImipramineWithin ±6.5% of nominal values[2]Intra- and Inter-day: <8.9%[2]High throughput and sensitivity.
HPLC with Fluorescence Quinidine & (3S)-3-HydroxyquinidineNot always specifiedVariable, can be affected by interfering substances.Quinidine: 2%, (3S)-3-Hydroxyquinidine: 6%[2]Good sensitivity and selectivity for fluorescent compounds.
Immunoassay (FPIA) QuinidineNot applicableOverestimates low concentrations and underestimates high concentrations compared to HPLC[3].Not specifiedRapid and suitable for therapeutic drug monitoring.

As the data indicates, LC-MS/MS methods, particularly when employing a deuterated internal standard like this compound, generally offer the highest degree of accuracy and precision. The stable isotope-labeled internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation and instrument response, thereby minimizing measurement errors.

Experimental Protocols: A Look Under the Hood

The reliability of any analytical data is intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies for the key assays discussed.

UPLC-MS/MS for the Quantification of Quinidine and (3S)-3-Hydroxyquinidine

This method is recognized for its high sensitivity and specificity.

1. Sample Preparation:

  • A simple "dilute-and-shoot" approach is often sufficient for urine samples[1].

  • For plasma or serum, a protein precipitation step is typically required. This involves adding a solvent like methanol (B129727) to the sample, vortexing, and then centrifuging to pellet the precipitated proteins[2].

  • An aliquot of the supernatant is then transferred for analysis.

2. Internal Standard:

  • This compound is added to all samples, calibrators, and quality controls at a fixed concentration.

3. Chromatographic Separation:

  • System: An Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reverse-phase column, such as an Acquity BEH C18[1].

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., methanol)[1].

  • Flow Rate: Typically around 0.6 mL/min[1].

4. Mass Spectrometric Detection:

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analytes and the internal standard. This ensures high selectivity.

HPLC with Fluorescence Detection

This method offers good sensitivity for naturally fluorescent compounds like quinidine and its metabolites.

1. Sample Preparation:

  • Liquid-liquid extraction is a common sample preparation technique. The sample is alkalinized and then extracted with an organic solvent like benzene[2].

  • The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

2. Chromatographic Separation:

  • System: A High-Performance Liquid Chromatography (HPLC) system.

  • Column: A silica (B1680970) or reverse-phase column[4].

  • Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, ammonium nitrate, and ammonium hydroxide[4].

3. Fluorescence Detection:

  • The eluent from the column passes through a fluorescence detector with excitation and emission wavelengths optimized for quinidine and its metabolites.

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a rapid method often used in clinical settings for therapeutic drug monitoring.

1. Principle:

  • The assay is based on the competition between quinidine in the sample and a fluorescein-labeled quinidine tracer for binding sites on a quinidine-specific antibody.

  • The degree of polarization of the emitted light is inversely proportional to the concentration of quinidine in the sample.

2. Procedure:

  • The sample is mixed with the tracer and antibody reagents.

  • After a short incubation period, the fluorescence polarization is measured by a dedicated instrument.

Visualizing the Science: Pathways and Workflows

To better understand the context of these assays, the following diagrams illustrate the metabolic fate of quinidine and a typical analytical workflow.

quinidine_metabolism quinidine Quinidine hydroxyquinidine (3S)-3-Hydroxy Quinidine (Active Metabolite) quinidine->hydroxyquinidine CYP3A4 other_metabolites Other Metabolites (e.g., Quinidine-N-oxide) quinidine->other_metabolites CYP3A4

Caption: Metabolic pathway of Quinidine to (3S)-3-Hydroxy Quinidine.

lc_ms_workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. UPLC-MS/MS Analysis cluster_data_processing 3. Data Processing sample Biological Sample (Plasma, Urine) add_is Add (3S)-3-Hydroxy Quinidine-vinyl-d3 sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms Tandem MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for a UPLC-MS/MS assay.

Conclusion

The selection of an appropriate assay for the quantification of quinidine and its metabolites is a critical decision in drug development and clinical monitoring. While rapid methods like immunoassays have their place in therapeutic drug monitoring, the superior specificity, accuracy, and precision of LC-MS/MS, particularly when employing a deuterated internal standard such as this compound, make it the gold standard for research and pharmacokinetic studies. The detailed protocols and comparative data presented in this guide are intended to assist researchers in choosing the most suitable method to generate reliable and reproducible data.

References

A Comparative Review of Analytical Techniques for Quinidine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of quinidine (B1679956) and its metabolites. Quinidine, a class Ia antiarrhythmic agent and antimalarial drug, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major and pharmacologically active metabolite is 3-hydroxyquinidine. Other significant metabolites include 2'-quinidinone and O-desmethylquinidine. Accurate and sensitive measurement of quinidine and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction assessments.

This document details and compares the most prevalent analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each section includes a summary of the technique's performance, detailed experimental protocols, and illustrative diagrams to clarify workflows and metabolic pathways.

Metabolic Pathway of Quinidine

Quinidine is primarily metabolized in the liver, with the major biotransformation being hydroxylation to 3-hydroxyquinidine, which itself possesses antiarrhythmic activity.[1][2][3] Other metabolic routes include N-oxidation and O-demethylation.

Quinidine_Metabolism Quinidine Quinidine Metabolite1 3-hydroxyquinidine (Major, Active) Quinidine->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 Quinidine-N-oxide Quinidine->Metabolite2 N-oxidation Metabolite3 O-desmethylquinidine Quinidine->Metabolite3 O-demethylation Metabolite4 2'-quinidinone Quinidine->Metabolite4 Glucuronides Glucuronide Conjugates Metabolite1->Glucuronides

Caption: Metabolic pathway of quinidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of quinidine and its metabolites, often coupled with ultraviolet (UV) or fluorescence detection. It offers good selectivity and sensitivity for routine therapeutic drug monitoring.

Quantitative Data Summary
ParameterHPLC-UVHPLC-Fluorescence
Limit of Detection (LOD) ~20 ng/mL4-5 ng/mL
Limit of Quantification (LOQ) Not consistently reported4 ng/mL
Linearity Range 20-60 µg/mL (for dosage forms)0-7,000 ng/mL
Recovery Not consistently reported76-81%
Precision (%RSD) < 0.2% (repeatability)< 3.7-6.8% (inter-assay)
Experimental Protocol: HPLC with Fluorescence Detection

This protocol is a representative example for the analysis of quinidine in plasma.

  • Sample Preparation:

    • To 250 µL of plasma, add an internal standard (e.g., quinine).

    • Add 1 mL of 1 M NaOH and vortex for 5 seconds.

    • Extract with 5 mL of chloroform (B151607) by mechanical tumbling for 30 minutes.

    • Centrifuge at 1,000 g for 30 minutes.

    • Evaporate the chloroform phase to dryness at 37°C.

    • Reconstitute the residue in 100 µL of methanol (B129727).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic mixture of 0.05 M ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (93.5:6.5, v/v), adjusted to pH 2.0 with ortho-phosphoric acid.

    • Flow Rate: 4 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Alkalinize Alkalinize (NaOH) Plasma->Alkalinize Extract Liquid-Liquid Extraction (Chloroform) Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: General HPLC workflow for quinidine analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical studies. It allows for the simultaneous quantification of quinidine and its multiple metabolites at very low concentrations.

Quantitative Data Summary
ParameterValue
Limit of Detection (LOD) Not consistently reported
Limit of Quantification (LOQ) 0.5-1 ng/mL
Linearity Range 0.33-13.26 µg/mL
Recovery 92.5-129.5%
Precision (%CV) < 7.9% (intra-day), < 8.9% (inter-day)
Experimental Protocol: LC-MS/MS

This protocol outlines a rapid method for the quantification of quinidine in human plasma.

  • Sample Preparation:

    • Protein precipitation: Add methanol to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant directly or after dilution.

  • LC-MS/MS Conditions:

    • Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm).

    • Mobile Phase: Isocratic mixture of 0.2% formic acid in water and acetonitrile (85:15, v/v).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 45°C.

    • Mass Spectrometer: Ion Trap with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitate Protein Precipitation (Methanol) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: General LC-MS/MS workflow for quinidine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of quinidine. It often requires derivatization to improve the volatility and thermal stability of the analytes.

Quantitative Data Summary
ParameterValue
Limit of Detection (LOD) < 5 ng per assay
Limit of Quantification (LOQ) Not consistently reported
Linearity Range 50-250 ng/mL
Recovery Not consistently reported
Precision (%RSD) Not consistently reported
Experimental Protocol: GC-MS

This protocol describes a method for the analysis of underivatized quinidine.[2]

  • Sample Preparation:

    • Adjust the sample (e.g., urine) to an alkaline pH.

    • Extract with an organic solvent (e.g., a mixture of ether, dichloromethane, and isopropanol).

    • Concentrate the sample by evaporating the solvent.

    • Reconstitute in a suitable solvent for injection.

  • GC-MS Conditions:

    • GC Column: Capillary column suitable for basic drug analysis.

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Temperature Program: An initial temperature of around 150°C, ramped up to 280°C.

    • Mass Spectrometer: Electron ionization (EI) source.

    • Detection: Selected Ion Monitoring (SIM) or full scan mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Alkalinize Alkalinize Sample->Alkalinize Extract Solvent Extraction Alkalinize->Extract Concentrate Evaporate & Concentrate Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Ionize->Detect Identify Identification Detect->Identify

Caption: General GC-MS workflow for quinidine analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample and solvent consumption. It is particularly useful for the separation of chiral compounds like quinidine and its diastereomer, quinine.

Quantitative Data Summary
ParameterCE-UVCE-LIF
Limit of Detection (LOD) ppm range10 ng/mL
Limit of Quantification (LOQ) Not consistently reportedNot consistently reported
Linearity Range Not consistently reportedNot consistently reported
Recovery Not consistently reportedNot consistently reported
Precision (%RSD) 2.1-2.8%Not consistently reported
Experimental Protocol: Micellar Electrokinetic Capillary Chromatography (MECC)

This protocol is suitable for the determination of quinidine and its metabolites in urine and plasma.[1]

  • Sample Preparation:

    • For CE with laser-induced fluorescence (LIF) detection, direct injection of the body fluid is possible.

    • For CE with UV detection, a simple dilution or filtration may be required.

  • CE Conditions:

    • Capillary: Fused silica (B1680970) capillary.

    • Buffer: An alkaline buffer containing dodecyl sulfate (B86663) micelles and a small amount of an organic modifier like 2-propanol for separation of diastereomers.

    • Voltage: 11-15 kV.

    • Detection: UV detector or Laser-Induced Fluorescence (LIF) detector.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Biological Fluid Dilute Dilute/Filter (Optional) Sample->Dilute Inject Inject into Capillary Dilute->Inject Separate Electrophoretic Separation Inject->Separate Detect UV or LIF Detection Separate->Detect Analyze Analysis Detect->Analyze

Caption: General Capillary Electrophoresis workflow.

Conclusion

The choice of an analytical technique for quinidine and its metabolites depends on the specific requirements of the study.

  • HPLC with fluorescence detection is a robust and sensitive method suitable for routine therapeutic drug monitoring.

  • LC-MS/MS provides the highest sensitivity and specificity, making it ideal for pharmacokinetic studies and the analysis of low-concentration metabolites.

  • GC-MS is a reliable technique, although it may require derivatization, and is well-suited for confirmatory analysis.

  • Capillary Electrophoresis offers high separation efficiency, especially for chiral separations, and is a "green" alternative due to low solvent consumption.

Researchers and drug development professionals should consider factors such as the required sensitivity, the complexity of the biological matrix, sample throughput, and available instrumentation when selecting the most appropriate method for their application.

References

A Head-to-Head Comparison: HPLC vs. UPLC-MS/MS for Quinidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique for the quantification of quinidine (B1679956) is a critical decision that impacts data quality, sample throughput, and overall efficiency. This guide provides a comprehensive, data-driven comparison of two common analytical platforms: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

Quantitative Performance: A Comparative Overview

The choice between HPLC and UPLC-MS/MS for quinidine analysis often hinges on the specific requirements of the assay, such as sensitivity, speed, and the complexity of the sample matrix. The following table summarizes key quantitative performance parameters compiled from various validated methods.

ParameterHPLCUPLC-MS/MS
Linearity Range 20 µg/mL - 60 µg/mL[1][2]0.33 µg/mL - 13.26 µg/mL[3]
Correlation Coefficient (r²) > 0.999[1][2]> 0.995[4]
Limit of Detection (LOD) 0.001 µg/mL (in pharmaceutical dosage form)[2]Not explicitly stated, but LLOQ is 0.33 µg/mL[3]
Lower Limit of Quantification (LLOQ) 4 ng/mL (in plasma)[5][6]0.33 µg/mL (in human plasma)[3]
Precision (%RSD or CV%) < 2%[1][2]< 8.9% (inter-day)[3]
Accuracy (% Recovery) 99.77% - 101.39%[1][2]92.5% - 129.5%[3]
Retention Time ~2.6 - 9 minutes[1][6][7]~1.2 minutes[3]
Analysis Time (Total Run Time) Can be over 10 minutes[6]~1.6 - 2.5 minutes[3][4]

Experimental Workflows

The general workflow for quinidine analysis using both techniques involves sample preparation, chromatographic separation, and detection. However, the specifics of each step, particularly in the separation and detection phases, differ significantly.

Quinidine Analysis Workflow Experimental Workflow for Quinidine Analysis cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_UPLC UPLC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) or Pharmaceutical Dosage Form Extraction Extraction (e.g., Protein Precipitation, LLE) Sample->Extraction HPLC_Injection Injection into HPLC System Extraction->HPLC_Injection UPLC_Injection Injection into UPLC System Extraction->UPLC_Injection HPLC_Separation Chromatographic Separation (C18 Column, ~5 µm particles) HPLC_Injection->HPLC_Separation HPLC_Detection UV or Fluorescence Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Acquisition and Analysis HPLC_Detection->HPLC_Data UPLC_Separation Chromatographic Separation (Sub-2 µm particles) UPLC_Injection->UPLC_Separation UPLC_Ionization Electrospray Ionization (ESI) UPLC_Separation->UPLC_Ionization UPLC_MSMS Tandem Mass Spectrometry (MRM Mode) UPLC_Ionization->UPLC_MSMS UPLC_Data Data Acquisition and Analysis UPLC_MSMS->UPLC_Data

Caption: A generalized workflow for quinidine analysis comparing HPLC and UPLC-MS/MS methodologies.

Detailed Experimental Protocols

HPLC Method (Pharmaceutical Dosage Form)

  • Sample Preparation: A simple dilution of the formulation.

  • Chromatographic Conditions:

  • Detection: UV detection at 254 nm[1].

HPLC Method (Biological Fluids)

  • Sample Preparation: Extraction from plasma at a basic pH with chloroform[5].

  • Chromatographic Conditions:

    • Column: Reverse-phase Z-module C18[5].

    • Mobile Phase: Isocratic mixture of 0.05 M ammonium (B1175870) formate (B1220265) and acetonitrile (93.5:6.5, v/v), with pH adjusted to 2.0 with ortho-phosphoric acid[5].

  • Detection: Fluorescence detector (excitation 340 nm, emission 425 nm)[5].

UPLC-MS/MS Method (Human Plasma)

  • Sample Preparation: Protein precipitation with methanol[3].

  • Chromatographic Conditions:

    • Column: C18 column[3].

    • Mobile Phase: Isocratic conditions using 0.2% formic acid and acetonitrile (85:15 v/v)[3].

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray positive ionization[3].

    • Detection: Multiple Reaction Monitoring (MRM) mode[3].

In-Depth Comparison

Speed and Throughput: UPLC-MS/MS offers a significant advantage in terms of speed. The use of smaller particle size columns (sub-2 µm) in UPLC allows for faster separations without compromising resolution[8][9]. As evidenced by the data, the analysis time for UPLC-MS/MS can be as short as 1.6 minutes, whereas HPLC methods can take considerably longer[3]. This makes UPLC-MS/MS the preferred choice for high-throughput environments.

Sensitivity and Selectivity: While HPLC with fluorescence detection can achieve low limits of quantification (4 ng/mL in plasma), mass spectrometry is inherently more sensitive and selective[5][6]. UPLC-MS/MS, particularly with MRM, provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from matrix components[3]. This is especially crucial for complex biological matrices. Although a direct LOD comparison is challenging from the available data, the lower end of the linearity range for UPLC-MS/MS suggests very high sensitivity.

Resolution: UPLC systems, operating at higher pressures with smaller particles, generally provide superior resolution and peak capacity compared to conventional HPLC[8]. This leads to sharper, narrower peaks, which can be beneficial for separating quinidine from its metabolites or other co-eluting compounds.

Robustness and Cost: HPLC methods are often considered more robust and less complex to operate and maintain. The instrumentation is also significantly less expensive than a UPLC-MS/MS system[8]. For routine quality control of pharmaceutical formulations where high sensitivity is not paramount and the matrix is clean, a validated HPLC-UV method can be a cost-effective and reliable solution[1][2].

Conclusion

The choice between HPLC and UPLC-MS/MS for quinidine analysis is application-dependent.

  • HPLC is a suitable and economical choice for the routine analysis of quinidine in pharmaceutical dosage forms where the concentration is relatively high and the sample matrix is simple. HPLC with fluorescence detection can also be effectively used for therapeutic drug monitoring in biological fluids, offering good sensitivity.

  • UPLC-MS/MS is the superior technique for applications demanding high sensitivity, high selectivity, and high throughput, such as in pharmacokinetic studies, bioequivalence studies, or the analysis of trace levels of quinidine in complex biological matrices. The speed of UPLC-MS/MS significantly increases sample throughput, a critical factor in drug development and clinical research.

Ultimately, researchers must weigh the required performance characteristics against the cost and complexity of the instrumentation to select the most appropriate method for their specific analytical needs.

References

Evaluating the Linearity and Range of Quantification for 3-Hydroxyquinidine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of published bioanalytical methods for 3-hydroxyquinidine (B22111), the primary active metabolite of quinidine (B1679956). We focus on two critical validation parameters: linearity and the range of quantification, presenting the data in a clear, comparative format and providing detailed experimental protocols for key methodologies.

Comparative Analysis of Assay Performance

The linearity of an analytical method demonstrates its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The quantification range, defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), establishes the boundaries within which the assay is precise and accurate. A comprehensive evaluation of these parameters is essential for selecting the appropriate assay for a specific research or clinical need.

The following table summarizes the linearity and quantification range of various published assays for 3-hydroxyquinidine and its parent drug, quinidine, providing a snapshot of their performance characteristics.

Analytical MethodAnalyte(s)MatrixLinearity RangeCorrelation Coefficient (r²)LLOQULOQReference
LC-MS/MSQuinidineHuman Plasma0.33 - 13.26 µg/mL≥ 0.990.33 µg/mL13.26 µg/mL[1]
LC-MS/MSQuinidine & other cardiovascular drugsSerumNot explicitly stated for each analyteNot specifiedNot specifiedNot specified[1]
LC-MS/MSQuinidine, Amiodarone, N-desethylamiodaronePlasma0.1 - 100 ng/mLNot specified0.1 ng/mL100 ng/mL[1]
HPLC-FluorescenceQuinidine and (3S)-3-hydroxyquinidineHuman SerumNot specifiedNot specified5 ng/mLNot specified[2]
UPLC-MS/MSQuinine (B1679958) and (3S)-3-hydroxyquinineDiluted Urine1.00 - 20.00 ng/mL> 0.9951.00 ng/mL20.00 ng/mL[3]

Experimental Workflow

The accurate quantification of 3-hydroxyquinidine in biological matrices typically involves several key steps, from sample collection to data analysis. The generalized workflow diagram below illustrates a common procedure for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.

Experimental Workflow for 3-Hydroxyquinidine Quantification cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Add precipitating agent Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Isolate supernatant Injection Injection into LC System SupernatantTransfer->Injection Analyze prepared sample ChromatographicSeparation Chromatographic Separation (e.g., C18 column) Injection->ChromatographicSeparation MassSpectrometry Mass Spectrometric Detection (MRM mode) ChromatographicSeparation->MassSpectrometry PeakIntegration Peak Integration MassSpectrometry->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation

References

Navigating the Isotope Effect: A Comparative Guide to Deuterated Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of molecules is paramount. Stable isotope-labeled internal standards are the cornerstone of accurate mass spectrometry-based quantification, with deuterated standards being a common choice due to their cost-effectiveness. However, the substitution of hydrogen with deuterium (B1214612) can introduce isotopic effects that may compromise data accuracy. This guide provides an objective comparison of deuterated internal standards with their ¹³C- and ¹⁵N-labeled counterparts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your analytical needs.

The use of an internal standard (IS) that behaves identically to the analyte of interest during sample preparation, chromatography, and ionization is crucial for correcting variations in the analytical process.[1] While deuterated standards are widely available and often less expensive than other stable isotope-labeled standards, they possess inherent drawbacks stemming from the physicochemical differences between protium (B1232500) (¹H) and deuterium (²H).[1][2] These differences can manifest as the kinetic isotope effect (KIE), chromatographic shifts, and in-source instability, potentially impacting the accuracy and reliability of quantitative results.[2][3]

Performance Comparison: Deuterated vs. Other Stable Isotope-Labeled Standards

The choice of isotopic label can significantly influence the performance of a quantitative assay. The following tables summarize the key performance characteristics and experimental findings when comparing deuterated standards to ¹³C- and ¹⁵N-labeled standards.

Table 1: Key Performance Characteristics of Isotope-Labeled Internal Standards

FeatureDeuterated (²H) Standards¹³C- and ¹⁵N-Labeled StandardsRationale & Implications
Isotopic Stability Variable; potential for H/D exchange in solution or in the mass spectrometer's ion source.[2][4]High; isotopes are integrated into the stable carbon or nitrogen backbone of the molecule.[2][4]¹³C and ¹⁵N labels provide greater assurance of isotopic integrity throughout the analytical process.
Chromatographic Co-elution Potential for partial separation from the unlabeled analyte due to the deuterium isotope effect, leading to differential matrix effects.[1][5]Excellent; the small mass difference rarely results in chromatographic separation from the analyte.[6]Co-elution is critical for accurate correction of matrix effects, especially with electrospray ionization.[5]
Kinetic Isotope Effect (KIE) Significant; the stronger C-D bond can lead to slower enzymatic metabolism or chemical reactions compared to the C-H bond.[3][7]Negligible; the mass difference between ¹²C/¹³C or ¹⁴N/¹⁵N is too small to significantly affect reaction rates.[8]KIE can be exploited in drug development to improve metabolic stability but can be a drawback for an ideal internal standard.[7][9]
Mass Difference Lower mass shift per label (+1 Da).Higher mass shift per label (+1 Da for ¹³C, +1 Da for ¹⁵N).A larger mass difference can help to avoid spectral overlap from the natural isotopic abundance of the analyte.
Cost & Availability Generally less expensive and more widely available.[2]Typically more expensive due to more complex chemical synthesis.[4]Budgetary constraints are a practical consideration, but must be weighed against the potential for compromised data quality.[10]

Table 2: Summary of Experimental Findings

Study FocusObservationImplication for Standard Selection
Alternate Isotope-Coded Derivatization Assay (AIDA) Comparison of deuterium vs. ¹⁵N labeling for quantifying aldehydes in biological matrices showed unacceptable differences (>15%) with the deuterated reagent.[5]For derivatization-based assays, ¹⁵N or ¹³C labeling is recommended to avoid chromatographic isotope effects that can compromise accuracy.[5][11]
Metabolic Stability Assessment A "one-pot" assay incubating both deuterated and non-deuterated analogues simultaneously in liver microsomes allowed for rapid assessment of the kinetic isotope effect.[12]While not ideal for a standard meant to mimic the analyte, this highlights the significant impact deuteration can have on metabolic rate.
Lipidomics A biologically generated ¹³C-labeled internal standard mixture significantly reduced the coefficient of variation in lipid quantification compared to a commercially available deuterated internal standard mixture.[13]For complex mixture analysis like lipidomics, a comprehensive ¹³C-labeled internal standard mixture provides more accurate quantification.[13]
Steroid Analysis Deuterium labeling can cause chromatographic shifts, and if phospholipids (B1166683) co-elute, this imperfect match in retention time can lead to significant quantitative errors (one study showed ~40% error).[6]In complex matrices prone to ion suppression, ¹³C-labeled standards that ensure co-elution are superior.

Experimental Protocols

Detailed methodologies are crucial for reproducible quantitative mass spectrometry experiments. Below are representative protocols for sample preparation and the assessment of isotope effects.

Protocol 1: General Sample Preparation for Quantitative LC-MS/MS using an Internal Standard

This protocol outlines a typical protein precipitation extraction for a plasma sample.

Methodology:

  • Sample Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard stock solution (e.g., deuterated, ¹³C-, or ¹⁵N-labeled analyte).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[3]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: In Vitro Assessment of the Kinetic Isotope Effect

This protocol is designed to compare the metabolic stability of a deuterated compound to its non-deuterated analog.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and an NADPH-regenerating system.

  • Substrate Addition: Add a mixture of the deuterated and non-deuterated analyte isotopologues to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile).

  • Sample Preparation: Process the quenched samples as described in Protocol 1 (centrifugation and supernatant transfer).

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the unique mass transitions for both the deuterated and non-deuterated compounds.

  • Data Analysis: Determine the rate of metabolism for each isotopologue by plotting the remaining parent compound concentration against time. The ratio of the rates (kH/kD) provides a measure of the kinetic isotope effect.[12]

Visualizing the Workflow

Understanding the experimental workflow is crucial for proper execution and troubleshooting.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (Deuterated or ¹³C/¹⁵N) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection (Analyte & IS Transitions) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Quantitative analysis workflow using an internal standard.

Conclusion

Deuterated internal standards are a valuable tool in quantitative mass spectrometry, offering a cost-effective solution for many applications. However, researchers must be aware of their limitations, including the potential for chromatographic shifts and the kinetic isotope effect, which can compromise data accuracy. For assays requiring the highest level of precision and accuracy, particularly in complex biological matrices, ¹³C- or ¹⁵N-labeled internal standards are often the superior choice, despite their higher cost. Careful consideration of the specific analytical requirements and potential for isotopic effects is essential for the selection of an appropriate internal standard and the generation of reliable quantitative data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.